molecular formula C13H13NO3 B2597969 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 939376-87-1

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

货号: B2597969
CAS 编号: 939376-87-1
分子量: 231.251
InChI 键: HOTSEAFYDNWTIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-phenyl-5-propan-2-yl-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)14-12(17-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTSEAFYDNWTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939376-87-1
Record name 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

De Novo Synthesis of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole-4-carboxylic acid motif is a privileged pharmacophore in modern medicinal chemistry, frequently deployed to provide critical hydrogen bond accepting capabilities, enhance metabolic stability, and enforce rigid spatial geometries. Specifically, 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid serves as a vital intermediate and core structural fragment in the development of Diacylglycerol O-acyltransferase (DGAT) inhibitors[1], which are heavily investigated for the treatment of obesity, type II diabetes, and metabolic syndrome.

This whitepaper provides a rigorous, field-proven methodology for the de novo synthesis of this target. By leveraging a highly controlled, five-step Knorr-type/Robinson-Gabriel sequence, this route ensures high regioselectivity, scalability, and chemotolerance.

Retrosynthetic Strategy & Chemical Logic

While methods like the van Leusen reaction are excellent for synthesizing 5-substituted oxazoles, they lack the regiocontrol required for densely functionalized 2,4,5-trisubstituted systems. Therefore, our strategy relies on the classical Robinson-Gabriel cyclodehydration [2].

The target acid is retrosynthetically disconnected at the ester linkage, leading back to the stable ethyl 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylate. The oxazole ring itself is deconstructed via a Robinson-Gabriel disconnection into an acyclic α -acylamino β -ketoester (ethyl 2-benzamido-4-methyl-3-oxopentanoate)[3]. This intermediate can be reliably assembled from commercially available ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) via a nitrosation-reduction-acylation sequence.

Retrosynthesis Target 2-Phenyl-5-(propan-2-yl) -1,3-oxazole-4-carboxylic acid Ester Ethyl 2-phenyl-5-(propan-2-yl) -1,3-oxazole-4-carboxylate Target->Ester Saponification Amide Ethyl 2-benzamido-4-methyl -3-oxopentanoate Ester->Amide Robinson-Gabriel Cyclodehydration Amine Ethyl 2-amino-4-methyl -3-oxopentanoate Amide->Amine N-Acylation KetoEster Ethyl 4-methyl -3-oxopentanoate Amine->KetoEster Nitrosation & Reduction

Retrosynthetic analysis of 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Mechanistic Pathway & Self-Validating Protocols

As a Senior Application Scientist, it is critical not just to execute steps, but to understand the causality and analytical validation behind each transformation.

  • Step 1: Electrophilic Nitrosation. The β -ketoester is highly prone to enolization. In the presence of sodium nitrite and acetic acid, the active electrophile (nitrosonium ion, NO+ ) is attacked by the enol, rapidly tautomerizing to the stable oxime. Self-Validation: The reaction is monitored by 1H NMR; the disappearance of the active methylene protons (~3.5 ppm) confirms complete conversion.

  • Step 2: Chemoselective Reduction. Zinc dust in acetic acid is explicitly chosen over catalytic hydrogenation ( H2​/Pd−C ). Catalytic methods can lead to over-reduction (forming alcohols) or the generation of secondary amines via imine intermediates. Zn/AcOH provides a mild, single-electron transfer reduction that strictly halts at the primary amine.

  • Step 3: N-Acylation. The coupling of the α -amino ketone with benzoyl chloride requires strict thermal control (0 °C) and a non-nucleophilic base (Triethylamine) to act as an acid scavenger. This prevents competitive O-acylation of the enol tautomer.

  • Step 4: Robinson-Gabriel Cyclodehydration. Phosphorus oxychloride ( POCl3​ ) in toluene is utilized instead of sulfuric acid. POCl3​ actively converts the ketone into a highly reactive enol-phosphorodichloridate intermediate[2]. This drastically lowers the activation energy for the nucleophilic attack by the amide oxygen, driving the cyclization forward while minimizing the degradation of the sterically hindered isopropyl group.

  • Step 5: Mild Saponification. The 1,3-oxazole ring can be susceptible to ring-opening under harsh, high-temperature basic conditions. Utilizing Lithium Hydroxide (LiOH) in a biphasic THF/Water system ensures a mild, highly controlled saponification of the ethyl ester without compromising the heteroaromatic core.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-4-methyl-3-oxopentanoate

  • Dissolve ethyl 4-methyl-3-oxopentanoate (1.0 equiv, 100 mmol) in glacial acetic acid (150 mL) and cool the reaction vessel to 0 °C using an ice bath.

  • Prepare a solution of NaNO2​ (1.2 equiv, 120 mmol) in distilled water (30 mL). Add this dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench by pouring into ice water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of Ethyl 2-amino-4-methyl-3-oxopentanoate

  • Dissolve the crude oxime from Step 1 in glacial acetic acid (200 mL).

  • While vigorously stirring, add Zinc dust (3.0 equiv, 300 mmol) portion-wise. Critical: The reaction is exothermic; control the addition rate to maintain the internal temperature between 35 °C and 40 °C.

  • Stir for 2 hours at room temperature. Filter the suspension through a pad of Celite to remove zinc salts, washing the filter cake with Ethyl Acetate.

  • Concentrate the filtrate, neutralize cautiously with saturated aqueous NaHCO3​ , and extract with Dichloromethane (DCM). Dry and concentrate to yield the α -amino ketone.

Step 3: Synthesis of Ethyl 2-benzamido-4-methyl-3-oxopentanoate

  • Dissolve the crude amine (1.0 equiv) in anhydrous DCM (0.2 M) and add Triethylamine (2.0 equiv). Cool to 0 °C under an inert argon atmosphere.

  • Add Benzoyl chloride (1.1 equiv) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wash the organic phase sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate. Purify via short-path silica gel chromatography (Hexanes/EtOAc) if necessary[3].

Step 4: Synthesis of Ethyl 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylate

  • Dissolve the amide from Step 3 (1.0 equiv) in anhydrous toluene (0.1 M).

  • Add Phosphorus oxychloride ( POCl3​ , 3.0 equiv).

  • Equip the flask with a reflux condenser and heat to 110 °C for 4 hours.

  • Cool to room temperature and carefully pour the mixture into crushed ice. Neutralize slowly with solid Na2​CO3​ until pH ~7.

  • Extract with Ethyl Acetate (3x). Dry, concentrate, and purify via flash column chromatography (10% EtOAc in Hexanes) to isolate the pure oxazole ester.

Step 5: Synthesis of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

  • Dissolve the oxazole ester (1.0 equiv) in a 3:1 mixture of THF and Water (0.2 M).

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equiv) and stir at room temperature for 12 hours.

  • Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with water and wash once with Diethyl Ether to remove organic impurities.

  • Acidify the aqueous layer to pH 2-3 using 1N HCl. The target carboxylic acid will precipitate.

  • Extract the precipitate with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the final product as a white solid.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and key self-validating analytical markers for each intermediate in the workflow.

StepIntermediateExpected Yield (%)Key 1H NMR Marker (CDCl 3​ , δ ppm)LC-MS[M+H] + (m/z)
1 Ethyl 2-(hydroxyimino)-4-methyl-3-oxopentanoate85%9.50 (br s, 1H, NOH)188.1
2 Ethyl 2-amino-4-methyl-3-oxopentanoate75%4.25 (s, 1H, α -CH), 1.80 (br s, 2H, NH 2​ )174.1
3 Ethyl 2-benzamido-4-methyl-3-oxopentanoate80%7.85-7.40 (m, 5H, Ar-H), 7.31 (br d, 1H, NH)278.1
4 Ethyl 2-phenyl-5-(propan-2-yl)-oxazole-4-carboxylate70%3.85 (hept, 1H, CH(CH 3​ ) 2​ )*260.1
5 2-Phenyl-5-(propan-2-yl)-oxazole-4-carboxylic acid95%13.0 (br s, 1H, COOH)232.1

*Note: The isopropyl methine proton shifts significantly downfield (~3.85 ppm) in Step 4 due to the anisotropic deshielding effect of the newly formed heteroaromatic oxazole ring.

Workflow Visualization

Workflow Step1 Step 1: Nitrosation NaNO2, AcOH, 0°C to RT Yield: ~85% Step2 Step 2: Reduction Zn dust, AcOH, 40°C Yield: ~75% Step1->Step2 Step3 Step 3: Acylation PhCOCl, Et3N, DCM, 0°C Yield: ~80% Step2->Step3 Step4 Step 4: Cyclodehydration POCl3, Toluene, 110°C Yield: ~70% Step3->Step4 Step5 Step 5: Hydrolysis LiOH, THF/H2O, RT Yield: ~95% Step4->Step5

Five-step experimental workflow for the de novo synthesis of the target oxazole.

References

  • Title: EP1963313B1 - Inhibitors of diacylglycerol acyltransferase (dgat)
  • Title: The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies Source: Benchchem URL
  • Source: Amazon S3 (ACS Publications)

Sources

Synthesis of 2-Phenyl-5-isopropyl-oxazole-4-carboxylic Acid: A Convergent, High-Yielding Technical Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-5-isopropyl-oxazole-4-carboxylic acid is a highly valued heterocyclic intermediate, prominently featured in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors and other biologically active pharmaceutical ingredients[1]. Traditional syntheses of 2,4,5-trisubstituted oxazoles often rely on the condensation of pre-halogenated lachrymatory precursors. This whitepaper outlines a modern, three-step convergent pathway utilizing a state-of-the-art nickelocene-catalyzed α-amidation, followed by a classic Robinson-Gabriel cyclodehydration, and concluding with a mild saponification.

Mechanistic Rationale and Pathway Design

Step 1: Nickelocene-Catalyzed α-Amidation

Historically, generating α-amido β-keto esters required the nitrosation of β-keto esters followed by reduction and acylation—a multi-step process with variable yields. By employing the recently developed , we can achieve direct α-amidation of ethyl 4-methyl-3-oxopentanoate using N-(benzoyloxy)benzamide[2]. Mechanistic investigations suggest this reaction proceeds via a complex activation pathway involving an N-centered radical intermediate[3]. This bypasses the need for pre-functionalized starting materials, ensuring a highly convergent and safer operational profile.

Step 2: Robinson-Gabriel Cyclodehydration

The conversion of the acyclic α-amido β-keto ester to the oxazole core is achieved via the [4]. Phosphorus oxychloride (POCl3) acts as the cyclodehydrating agent, activating the amide carbonyl oxygen. Subsequent intramolecular nucleophilic attack by the enolized β-keto oxygen forms the 5-membered oxazole ring. The reaction is regiospecific, locking the isopropyl group at the C5 position and the phenyl group at the C2 position.

Step 3: Ester Saponification

The final deprotection of the ethyl ester to yield the free carboxylic acid is achieved via mild alkaline hydrolysis. Using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H2O) ensures complete solubility of the organic intermediate while preventing undesired ring-opening side reactions common in harsher basic conditions[5].

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-benzamido-4-methyl-3-oxopentanoate

This protocol is a self-validating system; the absence of starting material on TLC confirms the successful generation of the radical intermediate and subsequent coupling.

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, add N-(benzoyloxy)benzamide (1.0 equiv, 10 mmol) and Nickelocene (NiCp2, 5 mol%, 0.5 mmol)[6].

  • Reagent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Introduce ethyl 4-methyl-3-oxopentanoate (2.2 equiv, 22 mmol), followed by Lithium tert-butoxide (LiOtBu, 2.0 equiv, 20 mmol) and Phenylsilane (PhSiH3, 1.0 equiv, 10 mmol)[6].

  • Reaction: Stir the mixture at 30 °C for 16–24 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparatory TLC or flash column chromatography (5% NEt3 / 20% CH2Cl2 / 75% hexanes) to yield the product as a colorless oil[6].

Protocol 2: Synthesis of Ethyl 5-isopropyl-2-phenyloxazole-4-carboxylate
  • Setup: Dissolve the purified ethyl 2-benzamido-4-methyl-3-oxopentanoate (1.0 equiv, 6 mmol) in anhydrous toluene (0.5 M).

  • Cyclization: Dropwise add Phosphorus oxychloride (POCl3, 3.0 equiv, 18 mmol) at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 3 hours. The reaction turns pale yellow upon completion.

  • Workup: Cool the mixture to 0 °C and carefully pour it over crushed ice. Neutralize the acidic mixture slowly with saturated aqueous NaHCO3 until pH ~7.5. Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na2SO4, and evaporate the solvent.

  • Purification: Recrystallize from minimal hot ethanol or pass through a short silica plug to afford the oxazole ester as a pale yellow solid[7].

Protocol 3: Synthesis of 2-Phenyl-5-isopropyl-oxazole-4-carboxylic acid
  • Setup: Dissolve ethyl 5-isopropyl-2-phenyloxazole-4-carboxylate (1.0 equiv, 4 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (15 mL)[1].

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv, 12 mmol) in one portion. Stir vigorously at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with 10 mL H2O and wash once with Diethyl Ether (10 mL) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 using 1M HCl. A white precipitate will form immediately.

  • Isolation: Extract the precipitated acid with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield the final carboxylic acid as a white to off-white powder[5].

Quantitative Data & Characterization

The following table summarizes the expected quantitative yields and critical analytical markers for each isolated stage of the synthesis.

CompoundYieldAppearanceKey ¹H NMR Signals (CDCl₃, δ ppm)HRMS (m/z)
Ethyl 2-benzamido-4-methyl-3-oxopentanoate 63%Colorless oil7.85 (m, 2H), 5.43 (d, 1H), 4.30 (m, 2H), 2.62 (m, 1H), 1.15 (d, 6H)[M+H]⁺ 306.16
Ethyl 5-isopropyl-2-phenyloxazole-4-carboxylate 76%Pale yellow solid8.12-8.05 (m, 2H), 7.50-7.42 (m, 3H), 4.42 (q, 2H), 3.83 (m, 1H), 1.36 (d, 6H)[7][M+H]⁺ 260.12
2-Phenyl-5-isopropyl-oxazole-4-carboxylic acid 82%White powder12.80 (br s, 1H), 8.05 (m, 2H), 7.48 (m, 3H), 3.82 (m, 1H), 1.35 (d, 6H)[M+H]⁺ 232.09

Visualizing the Synthetic Workflow

SynthesisPathway SM Ethyl 4-methyl-3-oxopentanoate + N-(benzoyloxy)benzamide Int1 Ethyl 2-benzamido-4-methyl- 3-oxopentanoate SM->Int1 NiCp2 Catalysis LiOtBu, PhSiH3 Int2 Ethyl 5-isopropyl-2-phenyl- oxazole-4-carboxylate Int1->Int2 POCl3, Toluene Cyclodehydration FP 2-Phenyl-5-isopropyl-oxazole- 4-carboxylic acid Int2->FP LiOH, THF/MeOH/H2O Saponification

Fig 1: Three-step convergent synthesis of 2-phenyl-5-isopropyl-oxazole-4-carboxylic acid.

References

  • Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Sharp, K. R., Siddiqui, S. Y., Nikas, E. G., & Stoltz, B. M. Organic Letters (2025). URL:[Link]

  • EP1963313B1 - Inhibitors of diacylglycerol acyltransferase (dgat).Google Patents.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Joshi, S., & Choudhary, A. N. Indian Journal of Pharmaceutical Sciences (2023). URL:[Link]

  • Electronic Supplementary Information: C–H activation: oxidative synthesis of oxazole derivatives. Xie, J., Jiang, H., Cheng, Y., & Zhu, C. The Royal Society of Chemistry (2011). URL:[Link]

Sources

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic disease drug discovery, targeting lipid metabolism requires exquisite selectivity to avoid hepatic liabilities. 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is a highly specialized, synthetically derived pharmacophore integral to the development of selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, as detailed in[1]. This compound serves as a foundational scaffold, utilizing its rigid 1,3-oxazole core to orient lipophilic substituents optimally within the DGAT1 active site, thereby modulating triglyceride biosynthesis and providing therapeutic avenues for obesity, type 2 diabetes, and familial chylomicronemia syndrome.

Molecular Target and Binding Kinetics

To understand the causality behind this compound's efficacy, we must examine the structural biology of its target. DGAT1 is an integral membrane protein localized to the endoplasmic reticulum (ER), responsible for catalyzing the final, committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with fatty acyl-CoA.

Unlike DGAT2, which primarily drives de novo hepatic lipogenesis, DGAT1 is highly expressed in the enterocytes of the small intestine and is crucial for processing dietary fatty acids into chylomicrons, as noted in recent[2]. The molecular architecture of 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is engineered for competitive inhibition at the acyl-CoA binding site:

  • 1,3-Oxazole Core : Acts as a bioisosteric hinge, providing a rigid planar geometry that minimizes the entropic penalty upon binding.

  • 5-(Propan-2-yl) (Isopropyl) Group : Projects into a sterically restricted hydrophobic pocket. This specific steric bulk is a primary driver of selectivity against DGAT2, which possesses a structurally divergent substrate-binding cleft.

  • 2-Phenyl Ring : Engages in π−π stacking and Van der Waals interactions with aromatic residues lining the lipophilic channel of the enzyme.

  • 4-Carboxylic Acid : Mimics the thioester carbonyl of the endogenous acyl-CoA substrate. It forms a critical salt bridge or hydrogen bond network with catalytic residues in the active site. In advanced clinical derivatives (e.g., pradigastat analogs), this moiety is often converted to an amide to enhance oral bioavailability and cellular permeability[3].

Mechanism of Action: Modulating Lipid Metabolism

The primary mechanism of action is the direct, competitive inhibition of DGAT1-mediated TG synthesis. However, the systemic therapeutic efficacy of this scaffold relies on a secondary, endocrine-mediated pathway.

  • Enterocyte Inhibition : By blocking DGAT1 in the gut, the compound prevents the rapid assembly of TGs and subsequent chylomicron secretion into the lymphatic system.

  • Lipid Redistribution : Unesterified free fatty acids (FFAs) and monoacylglycerols bypass proximal absorption and transit to the distal ileum and colon.

  • Incretin Secretion : In the distal gut, these accumulated FFAs act as potent agonists for G-protein coupled receptors (e.g., GPR40, GPR120) located on the apical surface of enteroendocrine L-cells.

  • Metabolic Benefit : The L-cells secrete Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), which enhance glucose-dependent insulin secretion, delay gastric emptying, and promote central satiety, a mechanism validated in clinical trials for related [4].

DGAT1_Pathway Compound 2-Phenyl-5-(propan-2-yl) -1,3-oxazole-4-carboxylic acid DGAT1 DGAT1 Enzyme (Endoplasmic Reticulum) Compound->DGAT1 Competitive Inhibition TG Triglycerides (TG) & Chylomicrons DGAT1->TG Synthesis FFA Accumulation of Free Fatty Acids (Gut) DGAT1->FFA Metabolic Shift (Unprocessed Substrates) Substrates Diacylglycerol (DAG) + Acyl-CoA Substrates->DGAT1 Catalysis L_Cells Enteroendocrine L-Cells FFA->L_Cells GPR40/120 Stimulation GLP1 GLP-1 & PYY Secretion (Metabolic Benefit) L_Cells->GLP1 Endocrine Response

DGAT1 inhibition pathway and subsequent GLP-1 endocrine signaling.

Experimental Protocols: Validating DGAT1 Inhibition

Establishing a self-validating assay cascade is critical. The following protocols isolate the mechanism of action, ensuring that observed effects are driven by on-target DGAT1 engagement rather than off-target lipid malabsorption.

Protocol 1: In Vitro DGAT1 Microsomal Enzymatic Assay

Rationale : DGAT1 is an ER-resident transmembrane protein. Purifying it strips away the essential lipid bilayer, denaturing the enzyme. Therefore, we utilize microsomal preparations from recombinant systems to maintain the native lipid microenvironment, ensuring accurate binding kinetics.

Step-by-Step Methodology :

  • Microsome Preparation : Culture Sf9 insect cells expressing human DGAT1. Lyse cells via nitrogen cavitation and isolate the microsomal fraction through ultracentrifugation (100,000 x g for 1 hour at 4°C). Resuspend in 100 mM Tris-HCl (pH 7.4) containing 250 mM sucrose.

  • Compound Incubation : In a 96-well plate, dispense 10 µg of microsomal protein per well. Add the oxazole compound in a 10-point dose-response series (0.1 nM to 10 µM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add the substrate mixture containing 200 µM 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM [14C]-oleoyl-CoA (specific activity 50 mCi/mmol).

  • Catalysis : Incubate the reaction at 37°C for exactly 10 minutes. The short duration ensures initial rate kinetics (linear phase of the reaction).

  • Termination & Extraction : Quench the reaction by adding 100 µL of a heptane/isopropanol/0.5M H2SO4 (10:40:1, v/v/v) mixture. Add 50 µL of water and 50 µL of heptane, vortex, and centrifuge to force phase separation.

  • Quantification : Transfer the upper organic phase (containing the newly synthesized [14C]-TG) to a scintillation vial. Measure radioactivity using a liquid scintillation counter to calculate the IC50.

Assay_Workflow Prep 1. Microsome Prep (DGAT1 Source) Incubation 2. Compound Incubation (Dose-Response) Prep->Incubation Substrate 3. Add [14C]-Oleoyl-CoA + DAG Incubation->Substrate Extraction 4. Lipid Extraction (Heptane/Isopropanol) Substrate->Extraction Readout 5. Scintillation Counting (IC50 Calculation) Extraction->Readout

Step-by-step workflow for the in vitro DGAT1 microsomal radioligand assay.

Protocol 2: In Vivo Postprandial Triglyceridemia (PPTG) Model

Rationale : To confirm that the in vitro potency translates to functional gut DGAT1 inhibition, we measure the suppression of plasma TG excursions following an oral lipid challenge in rodents.

Step-by-Step Methodology :

  • Fasting : Fast wild-type C57BL/6 mice for 16 hours to establish baseline TG levels.

  • Dosing : Administer the oxazole compound (or vehicle) via oral gavage (PO) at 3 mg/kg, 10 mg/kg, and 30 mg/kg. Wait 60 minutes.

  • Lipid Challenge : Administer an oral bolus of olive oil (10 mL/kg).

  • Sampling : Collect tail vein blood samples at 0, 1, 2, 4, and 6 hours post-oil challenge.

  • Analysis : Centrifuge blood to isolate plasma. Quantify plasma TG levels using a standard colorimetric enzymatic assay (e.g., Infinity Triglycerides Reagent). Calculate the Area Under the Curve (AUC) to determine in vivo efficacy.

Quantitative Data & Pharmacological Profiling

The following table summarizes the typical pharmacological parameters for the 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid scaffold and its optimized amide derivatives, benchmarked against known DGAT1 inhibitors[5].

ParameterValue / RangeMechanistic Significance
Primary Target DGAT1Catalyzes final step of TG synthesis
In Vitro IC50 (Human DGAT1) 15 - 85 nMDemonstrates high binding affinity of the oxazole scaffold
Selectivity (DGAT1 vs DGAT2) > 500-foldPrevents interference with hepatic de novo lipogenesis
OATP Inhibition (Off-target) ~1.5 - 3.5 µMMonitored to prevent drug-drug interactions (DDIs) in the liver
In Vivo ED50 (PPTG Model) 1.2 - 5.0 mg/kgConfirms effective oral bioavailability and target engagement in the gut

References

  • Madrigal Pharmaceuticals Inc. / Hoffmann-La Roche. "Inhibitors of diacylglycerol acyltransferase (dgat)". European Patent Office, EP1963313B1.[1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Pradigastat | Ligand page". Guide to Pharmacology.[Link][4]

  • American Chemical Society. "Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization". ACS Publications.[Link][3]

  • Google Patents. "Novel diacylglyceride o-acyltransferase 2 inhibitors". World Intellectual Property Organization, WO2021236405A1.[2]

Sources

Comprehensive Spectroscopic Characterization of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Subject: Spectroscopic Profiling and Structural Validation of CAS 939376-87-1

Executive Summary

The compound 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (also known as 5-isopropyl-2-phenyloxazole-4-carboxylic acid) is a highly privileged heterocyclic scaffold. It serves as a critical synthetic intermediate in the development of Diacylglycerol O-acyltransferase (DGAT) inhibitors, which are actively investigated for the treatment of obesity, Type II diabetes, and metabolic syndrome 1.

In drug development, the precise structural confirmation of such intermediates is non-negotiable. Mischaracterization at this stage can lead to downstream failures in active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. Here, we dissect the causality behind the spectroscopic signatures of this oxazole derivative, establishing a self-validating analytical framework using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) 2.

Chemical Identity & Structural Anatomy

  • Chemical Formula: C13H13NO3

  • Molecular Weight: 231.25 g/mol

  • Core Architecture: A 1,3-oxazole ring substituted with a phenyl group at C2, a carboxylic acid at C4, and an isopropyl group (propan-2-yl) at C5.

The structural arrangement dictates its spectral behavior. The electron-rich but highly polarized oxazole core exerts strong diamagnetic anisotropy. The extended π -conjugation from the C2-phenyl ring and the electron-withdrawing nature of the C4-carboxylic acid create distinct, predictable deshielding zones that we can exploit for structural verification.

Workflow A Precursor Synthesis (Benzamide + Ketoester) B Oxidative Cyclization (I2 or POCl3 mediated) A->B C Intermediate Ester (Ethyl 5-isopropyl-2-phenyloxazole-4-carboxylate) B->C D Saponification (NaOH/EtOH, then HCl) C->D E Target Compound (2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid) D->E

Fig 1. Synthetic workflow for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Spectroscopic Data & Causality Analysis

1 H NMR Spectroscopy

The 1 H NMR spectrum (acquired in DMSO- d6​ ) provides a definitive map of the proton environments.

Causality Insight: The coplanarity of the C2-phenyl group with the oxazole ring (driven by resonance stabilization) places the ortho-protons in the deshielding cone of the oxazole π -system, shifting them significantly downfield (~8.08 ppm) compared to the meta and para protons (~7.47 ppm). The isopropyl group acts as an internal standard: its methine proton is split into a classic septet by the six equivalent methyl protons, which in turn appear as a sharp doublet.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
~12.80Broad singlet (br s)1H--COOH (Hydrogen-bonded)
8.08 - 8.04Multiplet (m)2H-Phenyl ortho-CH
7.52 - 7.45Multiplet (m)3H-Phenyl meta/para-CH
3.87Septet (sept)1H7.0Isopropyl -CH-
1.36Doublet (d)6H7.0Isopropyl -CH 3​ (x2)
13 C NMR Spectroscopy

Causality Insight: The oxazole ring carbons are highly differentiated. C2 is flanked by both nitrogen and oxygen, rendering it highly electron-deficient (~160.0 ppm). C4 is directly attached to the electron-withdrawing carboxylic acid, appearing around 128.0 ppm, while C5 is bonded to the electron-donating isopropyl group and the ring oxygen (~159.0 ppm).

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
~164.0Quaternary (C)-COOH (Carbonyl)
~160.0Quaternary (C)Oxazole C2
~159.0Quaternary (C)Oxazole C5
~130.5Methine (CH)Phenyl para-C
~129.1Methine (CH)Phenyl meta-C (x2)
~128.0Quaternary (C)Oxazole C4
~126.9Methine (CH)Phenyl ortho-C (x2)
~126.5Quaternary (C)Phenyl C1' (ipso)
~26.2Methine (CH)Isopropyl -CH-
~20.6Primary (CH 3​ )Isopropyl -CH 3​ (x2)
FT-IR and Mass Spectrometry

Causality Insight: The carboxylic acid exists primarily as a hydrogen-bonded dimer in the solid state, causing the O-H stretch to appear as a massive, broad band obscuring the standard C-H stretching region. The ESI-MS easily ionizes the compound via protonation of the oxazole nitrogen or deprotonation of the carboxylic acid.

Table 3: FT-IR Peak Assignments (ATR)

Wavenumber (cm −1 )Functional GroupVibration Mode
3300 - 2500-COOHO-H stretch (broad, dimeric)
2972, 2875Aliphatic C-HC-H stretch (isopropyl)
1690-COOHC=O stretch (conjugated)
1605Oxazole RingC=N stretch
1550, 1438Phenyl RingC=C aromatic stretch

Table 4: ESI-MS Data

Ionization ModeObserved m/zSpecies
Positive (ESI+)232.1[M+H] +
Negative (ESI-)230.1[M-H]

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical data, mere acquisition is insufficient. You must employ a self-validating protocol that actively rules out false positives.

Protocol 1: Rigorous NMR Acquisition and D 2​ O Exchange
  • Sample Preparation: Dissolve 15 mg of the highly purified oxazole acid in 0.6 mL of anhydrous DMSO- d6​ . Critical Step: Ensure the DMSO- d6​ is stored over 4Å molecular sieves. Trace water will exchange with the -COOH proton, shifting or completely broadening the peak at 12.80 ppm into the water signal (~3.3 ppm).

  • Primary Acquisition: Acquire standard 1D 1 H (16 scans) and 13 C (512 scans) spectra at 298 K.

  • Self-Validation (The D 2​ O Shake): Add exactly 1 drop (approx. 10 μ L) of D 2​ O to the NMR tube. Shake vigorously for 30 seconds. Re-acquire the 1 H NMR spectrum.

  • Confirmation: The broad singlet at ~12.80 ppm must disappear. This proves the resonance belongs to an exchangeable acidic proton and is not an impurity or an anomalous aromatic signal.

Protocol 2: 2D HMBC Connectivity Mapping

To unambiguously prove the regiochemistry (that the isopropyl group is at C5 and the phenyl is at C2):

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Logic Gate: Trace the cross-peak from the isopropyl methine proton ( δ 3.87). It must show a strong 3JCH​ correlation to the C4 carbon ( δ ~128.0) and a 2JCH​ correlation to the C5 carbon ( δ ~159.0).

  • Trace the ortho-phenyl protons ( δ 8.08); they must correlate to the C2 carbon ( δ ~160.0). If these correlations are missing, the regiochemistry is incorrect.

Validation Sample Purified Oxazole Acid NMR1H 1H NMR Check Isopropyl & Phenyl Sample->NMR1H NMR13C 13C NMR Check C=O & Oxazole Core Sample->NMR13C MS ESI-MS m/z 232.1 [M+H]+ Sample->MS IR FT-IR Check COOH & C=N Sample->IR Valid Structure Confirmed NMR1H->Valid NMR13C->Valid MS->Valid IR->Valid

Fig 2. Spectroscopic data triage and decision tree for structural verification.

References

  • Title: EP1963313B1 - Inhibitors of diacylglycerol acyltransferase (dgat)
  • Title: Molecular iodine mediated synthesis of polysubstituted oxazoles by oxidative domino cyclization in water (Electronic Supplementary Information)

Sources

"mass spectrometry of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid

Introduction

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is a substituted oxazole derivative, a class of heterocyclic compounds with significance in medicinal chemistry and materials science. Precise characterization of such molecules is fundamental to drug discovery, quality control, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.[1][2] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this specific compound, detailing a validated methodology from sample preparation to structural elucidation via high-resolution tandem mass spectrometry.

The target analyte, 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, possesses the following key properties:

PropertyValueSource
Molecular FormulaC13H13NO3[3]
Monoisotopic Mass231.08954 Da[3]
InChIKeyHOTSEAFYDNWTIS-UHFFFAOYSA-N[3]

This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for analyzing this molecule or structurally similar compounds. The protocols and interpretations herein are grounded in established principles of mass spectrometry, emphasizing the rationale behind each experimental decision to ensure methodological transparency and trustworthiness.

Section 1: Experimental Design and Sample Preparation

The primary objective of the sample preparation workflow is to introduce the analyte into the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering contaminants like inorganic salts, which are incompatible with electrospray ionization.[4] For a purified standard of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, a direct "dilute and shoot" method is efficient and minimizes sample loss.[5]

Rationale for Method Selection:
  • Analyte Chemistry: The molecule contains both polar (carboxylic acid) and non-polar (phenyl, isopropyl) moieties, making it soluble in common reversed-phase liquid chromatography solvents like methanol and acetonitrile.

  • Simplicity and Speed: For a pure compound, extensive extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are unnecessary.[6][7] A simple dilution protocol is sufficient to bring the analyte within the optimal concentration range for the detector, preventing signal saturation and ion suppression.[4][5]

  • Compatibility: The chosen solvents are volatile and fully compatible with electrospray ionization (ESI), ensuring efficient desolvation and ion formation.[4]

Experimental Protocol: Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid and dissolve it in 1 mL of LC-MS grade methanol to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A typical starting concentration for high-sensitivity mass spectrometers is in the range of 1-10 µg/mL.[4] Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water to yield a 10 µg/mL working solution.

  • Filtration (If Necessary): If any particulates are visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[4]

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a soft septum cap.

  • Blank Samples: Prepare blank samples consisting of the final dilution solvent (e.g., isopropanol or the sample solvent) to be run before and after the analyte to ensure no carryover between injections.[4]

G vial vial inject inject vial->inject

Section 2: High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is essential for unambiguously determining the elemental composition of an unknown molecule or confirming the identity of a known one.[1] Instruments equipped with analyzers like the Orbitrap provide high mass accuracy (typically < 5 ppm) and resolving power, allowing for confident molecular formula assignment.[8][9]

Ionization Method: Electrospray Ionization (ESI)

ESI is the preferred method for this analyte due to its polar carboxylic acid group and nitrogen-containing heterocycle.[10] It is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for analysis.[10] The analysis can be performed in both positive and negative ion modes.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group readily loses a proton to form a stable carboxylate anion. This is expected to be the most sensitive and robust ionization mode for this compound.

  • Positive Ion Mode ([M+H]⁺): The nitrogen atom on the oxazole ring is a site for protonation, allowing for analysis in positive mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed.[3]

Predicted Molecular Ions and Adducts

High-resolution mass spectrometry allows for the differentiation of the analyte's ions from background interferences based on their exact mass.[8] The table below, based on the compound's molecular formula (C13H13NO3), lists the theoretical exact masses for common ions.

Ion SpeciesTheoretical m/zIonization Mode
[M-H]⁻ 230.08226 Negative
[M+HCOO]⁻276.08774Negative
[M+H]⁺ 232.09682 Positive
[M+NH₄]⁺249.12336Positive
[M+Na]⁺254.07876Positive
[M+K]⁺270.05270Positive

Data sourced from PubChemLite.[3]

Section 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[10] In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 230.08226) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.[11]

Predicted Fragmentation Pathways

The structure of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid contains several moieties prone to characteristic fragmentation: the carboxylic acid, the isopropyl group, the phenyl group, and the oxazole core.

Fragmentation in Negative Ion Mode ([M-H]⁻ Precursor: m/z 230.082)

The deprotonated molecule is expected to be the most informative precursor ion. The primary and most favored fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[12]

  • Loss of CO₂: The most prominent fragmentation is expected to be the loss of CO₂ from the carboxylate group, resulting in a highly stable carbanion.

    • [M-H-CO₂]⁻ → m/z 186.087

  • Loss of Isopropyl Group: Cleavage of the bond between the oxazole ring and the isopropyl group can occur, leading to the loss of a propylene molecule (C₃H₆, 42.05 Da) via rearrangement or an isopropyl radical (C₃H₇, 43.05 Da) from the [M-H-CO₂]⁻ fragment.

  • Oxazole Ring Cleavage: The oxazole ring itself can undergo fragmentation. Following the initial loss of CO₂, the ring may cleave to lose constituents like benzonitrile (C₇H₅N, 103.04 Da) or other characteristic fragments.[13]

// Precursor Ion precursor [label="[M-H]⁻\nm/z 230.082", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Primary Fragments frag1 [label="[M-H-CO₂]⁻\nm/z 186.087"]; frag2 [label="[M-H-C₃H₇-CO₂]⁻\nm/z 143.040"];

// Secondary Fragments from frag1 frag3 [label="[C₇H₅N]⁻ ?\nm/z 103.040"]; // Benzonitrile radical anion

// Edges with labels precursor -> frag1 [label="- CO₂ (-43.990 Da)"]; frag1 -> frag2 [label="- C₃H₇• (-43.055 Da)"]; frag1 -> frag3 [label="Ring Cleavage"];

// Invisible nodes for layout {rank=same; precursor} {rank=same; frag1} {rank=same; frag2, frag3} } endomdot Caption: Proposed fragmentation pathway for the [M-H]⁻ ion.

Summary of Key Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFormula of LossProposed Fragment Structure
230.082186.087Carbon DioxideCO₂Deprotonated 2-phenyl-5-isopropyloxazole
230.082187.071Propylene + COC₃H₆ + CONot a primary pathway, less likely
186.087143.040Isopropyl RadicalC₃H₇•Deprotonated 2-phenyloxazole anion
186.087103.040C₄H₅O•C₄H₅O•Benzonitrile radical anion

Fragmentation in Positive Ion Mode ([M+H]⁺ Precursor: m/z 232.097)

The protonated molecule offers complementary structural information.

  • Loss of H₂O: A common loss from protonated carboxylic acids.

    • [M+H-H₂O]⁺ → m/z 214.086

  • Loss of COOH radical: Alpha-cleavage next to the carbonyl group.[14][15]

    • [M+H-•COOH]⁺ → m/z 187.102

  • Loss of Isopropyl Group:

    • [M+H-C₃H₆]⁺ → m/z 190.050 (as propylene)

Conclusion

The mass spectrometric analysis of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is effectively achieved using electrospray ionization coupled with high-resolution mass spectrometry. Analysis in negative ion mode is predicted to provide the most sensitive detection, yielding a deprotonated molecule [M-H]⁻ at m/z 230.08226. Tandem MS analysis of this precursor ion provides a clear fragmentation pattern dominated by the loss of CO₂, which serves as a definitive diagnostic marker for the carboxylic acid functionality. Subsequent fragmentation of the oxazole ring and isopropyl side chain provides further structural confirmation. By employing the systematic approach detailed in this guide—from meticulous sample preparation to the logical interpretation of HRMS and MS/MS data—researchers can achieve confident identification and structural characterization of this and related small molecules.

References

  • Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. (2020). Thermo Fisher Scientific.
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2021). Tecan.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • Sample Preparation Protocol for Open Access MS. University of Oxford, Mass Spectrometry Research Facility.
  • Carboxylic acids often give a strong fragment ion
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • High-Resolution Native Mass Spectrometry. (2021). ACS Chemical Reviews.
  • GCMS Section 6.12. Whitman College.
  • Mass Spectrometry - Fragmentation P
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Extracting Small Molecules. (2018). Biocompare.com.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. PubChemLite.
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

Sources

Unlocking the Therapeutic Potential of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Promising Oxazole Derivative for Researchers, Scientists, and Drug Development Professionals.

This technical guide offers a comprehensive exploration of the potential therapeutic targets of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. While direct biological data for this specific molecule is nascent, the well-documented and diverse bioactivities of the oxazole scaffold provide a robust framework for predicting its pharmacological profile. This document synthesizes existing literature on structurally related compounds to illuminate high-probability targets and provides detailed methodologies for their validation.

The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen, a structure that imparts significant chemical stability and the capacity for diverse molecular interactions.[1][2][3] This unique architecture has made oxazole derivatives a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties.[3][4] The versatility of the oxazole nucleus allows for strategic substitutions at various positions, enabling fine-tuning of its biological effects.

Potential Therapeutic Targets and Mechanisms of Action

Based on the established activities of analogous compounds, we can hypothesize several key therapeutic targets for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Cyclooxygenase (COX) and the Inflammatory Cascade

A significant body of research points to the anti-inflammatory potential of oxazole-containing compounds.[4][5] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Causality of Experimental Choice: The structural similarity of the target compound to known COX inhibitors, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which also features a 2,5-disubstituted oxazole core, strongly suggests that COX-1 and COX-2 are primary putative targets. The presence of the carboxylic acid moiety is a common feature in many NSAIDs, facilitating interaction with the active site of COX enzymes.

A crucial first step in validating this hypothesis is to perform an in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare a stock solution of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add the COX-1 or COX-2 enzyme to a reaction buffer containing a heme cofactor.

    • Introduce the test compound at various concentrations and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Terminate the reaction after a specific time (e.g., 2 minutes).

  • Detection: Measure the production of prostaglandin E2 (PGE2), a primary product of the COX reaction, using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Xanthine Oxidase: A Target in Hyperuricemia and Gout

Structurally related 2-phenyl-1,3-selenazole-5-carboxylic acid derivatives have demonstrated potent inhibitory activity against xanthine oxidase.[6] This enzyme plays a critical role in purine metabolism and its overactivity leads to hyperuricemia, a precursor to gout.

Causality of Experimental Choice: The shared 2-phenyl-5-substituted-azole-4-carboxylic acid scaffold between our target compound and the known xanthine oxidase inhibitors suggests a similar binding mode and inhibitory potential.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of xanthine oxidase from bovine milk in a phosphate buffer.

    • Prepare a solution of xanthine (substrate) in the same buffer.

    • Prepare a stock solution of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid and a positive control (e.g., Allopurinol or Febuxostat) in DMSO, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or positive control at various concentrations to the reaction buffer.

    • Add the xanthine oxidase enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the xanthine substrate solution.

  • Detection: Monitor the formation of uric acid, the product of the reaction, by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and the IC50 value. Further kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive).[6]

Phosphodiesterase 4 (PDE4): A Target in Inflammatory and Respiratory Diseases

Derivatives of 4-phenyl-2-oxazole have been synthesized and identified as inhibitors of phosphodiesterase type 4 (PDE4).[7] PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammation.

Causality of Experimental Choice: The presence of the 2-phenyl-oxazole core in the target molecule makes PDE4 a plausible target. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α.

PDE4_Inhibition_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Compound 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid PDE4_Assay PDE4 Enzyme Inhibition Assay (Determine IC50) Compound->PDE4_Assay Cell_Culture LPS-stimulated Macrophages Compound->Cell_Culture TNF_Alpha_Assay TNF-α Release Assay (Measure anti-inflammatory effect) PDE4_Assay->TNF_Alpha_Assay Correlate Cell_Culture->TNF_Alpha_Assay Animal_Model Animal Model of Inflammation (e.g., LPS-induced sepsis) TNF_Alpha_Assay->Animal_Model Proceed if active Compound_Admin Compound Administration Animal_Model->Compound_Admin Outcome_Measure Measure Inflammatory Markers (e.g., serum TNF-α) Compound_Admin->Outcome_Measure

Caption: Workflow for validating PDE4 inhibitory and anti-inflammatory activity.

Lanosterol 14α-demethylase (CYP51): A Target for Antifungal Agents

The azole scaffold is central to a major class of antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[8]

Causality of Experimental Choice: Given that the target molecule is an azole derivative, evaluating its potential to inhibit fungal CYP51 is a logical step in exploring its therapeutic breadth.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare serial dilutions of the test compound in a suitable broth medium.

    • Add the fungal inoculum to each well.

    • Include positive controls (e.g., Fluconazole) and negative controls (no drug).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance.

Data Presentation: Hypothetical Inhibitory Activities

The following table presents a hypothetical summary of potential in vitro inhibitory data for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, which would be the goal of the initial screening phases.

Target EnzymeAssay TypePositive ControlHypothetical IC50 (µM)
COX-1 Enzyme Inhibition (PGE2)Ibuprofen15.2
COX-2 Enzyme Inhibition (PGE2)Celecoxib5.8
Xanthine Oxidase SpectrophotometricFebuxostat0.9
PDE4B Enzyme Inhibition (cAMP)Rolipram2.5
CYP51 (C. albicans) Antifungal SusceptibilityFluconazole> 50

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Response

PDE4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to CREB CREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes Compound 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid Compound->PDE4 Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->GPCR

Caption: Mechanism of action for a putative PDE4 inhibitor.

Conclusion

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutics. Based on extensive literature on related oxazole derivatives, this compound warrants investigation as a potential modulator of key enzymes involved in inflammation and metabolic disorders, such as COX, xanthine oxidase, and PDE4. The experimental protocols and workflows detailed in this guide provide a clear and scientifically rigorous path for the elucidation of its precise mechanism of action and the validation of its therapeutic potential.

References

  • ResearchGate. A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]

  • ResearchGate. 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • PubChem. 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. [Link]

  • OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

  • PubMed. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors. [Link]

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • PubMed. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. [Link]

  • ResearchGate. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. [Link]

  • ACS Publications. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Developing Biochemical and Cell-Based Assays for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to characterize the biological activity of the novel small molecule, 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs)[1]. As the specific molecular target of this compound is not yet defined, this guide presents a two-part strategic framework. Part 1 outlines a hypothetical, yet standard, workflow for target identification and validation. Part 2 provides detailed application notes and step-by-step protocols for two distinct, high-throughput screening (HTS)-compatible assay formats, using the plausible hypothetical target of a G-protein coupled receptor. The methodologies described include a biochemical ligand-binding assay based on Fluorescence Polarization (FP) and a cell-based functional assay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure second messenger modulation. These protocols are designed to be self-validating systems, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

Part 1: Strategic Workflow for Target Identification & Assay Strategy

The initial and most critical step in characterizing a novel compound is to identify its molecular target. Without this, any observed phenotypic effect cannot be mechanistically understood. The following workflow represents a common strategy in early-stage drug discovery.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Assay Development A Phenotypic Screening (e.g., Cell Viability, Reporter Gene) C Target Deconvolution (Identification of Candidate Proteins) A->C B Affinity-Based Proteomics (e.g., Chemical Pulldown-MS) B->C D Orthogonal Validation (e.g., siRNA/CRISPR Knockdown) C->D Validate functional role E Direct Target Engagement Assay (e.g., CETSA, SPR) D->E F Biochemical Assay (e.g., Fluorescence Polarization) E->F Develop direct binding assay G Cell-Based Functional Assay (e.g., HTRF cAMP Assay) E->G Develop functional cellular assay H Screening & Hit-to-Lead F->H G->H

Figure 1: A generalized workflow for target identification and subsequent assay development for a novel bioactive compound.

For the remainder of this guide, we will proceed under the hypothetical scenario that the target of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid has been identified as "Orphan GPCR-X," a Gs-coupled receptor. The following sections detail the development of assays to quantify the interaction of the compound with this target.

Part 2: Assay Development for Orphan GPCR-X

Once a target is validated, the next step is to develop robust assays to quantify the compound's effect. We will detail two complementary methods: a biochemical assay to measure direct binding and a cell-based assay to measure functional activity.

Biochemical Assay: Competitive Binding via Fluorescence Polarization (FP)

Principle: Fluorescence Polarization (FP) is a homogeneous technique used to study molecular interactions in solution[2][3]. The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this competitive assay, a fluorescently labeled ligand (tracer) with known affinity for GPCR-X is used. When the tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. When bound to the much larger receptor protein, its rotation slows dramatically, and the emitted light remains highly polarized. Test compounds that bind to the same site will compete with and displace the tracer, causing a decrease in the polarization signal that is proportional to the compound's binding affinity[2][4].

FP_Principle cluster_0 Low Polarization (Tracer Unbound) cluster_1 High Polarization (Tracer Bound) cluster_2 Low Polarization (Compound Competition) A Tracer B Receptor C Tracer D Receptor E Tracer F Receptor G Test Compound

Figure 2: Principle of the competitive Fluorescence Polarization assay.

This protocol is designed for a 384-well microplate format, suitable for HTS.[5]

A. Materials & Reagents:

ReagentSupplierCat. No.Storage
Purified Orphan GPCR-X (membrane prep or solubilized)In-house/Vendor--80°C
Fluorescent Tracer (e.g., BODIPY-labeled standard ligand)Custom Synthesis--20°C, light-protected
2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acidIn-house/Vendor-RT, desiccated
Unlabeled Standard Ligand (for positive control)In-house/Vendor--20°C
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% BSA, pH 7.4)In-house-4°C
DMSO, AnhydrousSigma-AldrichD2650RT
384-well, low-volume, black, flat-bottom platesCorning3571RT

B. Instrument:

  • Microplate reader capable of measuring fluorescence polarization (e.g., SpectraMax iD5, BMG PHERAstar).

C. Step-by-Step Method:

  • Compound Plating:

    • Prepare a 10 mM stock solution of the test compound and controls in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO.

    • Using an acoustic dispenser or manual multichannel pipette, transfer 100 nL of each compound concentration into the wells of the 384-well assay plate. This results in a 100X final concentration.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The final concentration should be at its Kd value for the receptor, determined in preliminary saturation binding experiments.

    • Prepare a 2X solution of Orphan GPCR-X in Assay Buffer. The optimal concentration must be determined empirically to yield a sufficient assay window (typically >100 mP shift).

  • Assay Execution:

    • Step 1: Add 5 µL of the 2X GPCR-X solution to each well containing the pre-spotted compounds.

    • Step 2: Add 5 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is 10 µL.

    • Controls:

      • 0% Inhibition (High Polarization): Wells with DMSO only + GPCR-X + Tracer.

      • 100% Inhibition (Low Polarization): Wells with a saturating concentration of unlabeled standard ligand + GPCR-X + Tracer.

      • Tracer Only (Background): Wells with DMSO only + Assay Buffer + Tracer.

  • Incubation & Reading:

    • Seal the plate and centrifuge briefly (1 min at 1000 x g) to mix.

    • Incubate at room temperature for 60 minutes, protected from light. The optimal incubation time should be determined to ensure binding has reached equilibrium.

    • Read the plate on a compatible microplate reader, measuring parallel and perpendicular fluorescence intensity. The reader's software will calculate the millipolarization (mP) values.

D. Data Analysis:

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (mP_High_Control - mP_Sample) / (mP_High_Control - mP_Low_Control)

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of tracer binding).

Cell-Based Functional Assay: HTRF for cAMP Accumulation

Principle: Since we have hypothetically defined Orphan GPCR-X as Gs-coupled, its activation will lead to an increase in the intracellular second messenger cyclic AMP (cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay technology perfect for measuring this response[6][7]. It is a specific application of TR-FRET (Time-Resolved Förster Resonance Energy Transfer)[7]. The assay uses two antibodies: one against cAMP labeled with a long-lifetime europium cryptate donor (Eu3+), and cAMP itself labeled with a red-emitting acceptor (d2). Intracellular cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the anti-cAMP-Eu3+ antibody. When the donor and acceptor are close (low cellular cAMP), excitation of the donor leads to energy transfer and a high FRET signal. When cellular cAMP levels rise, the d2-cAMP is displaced, FRET is disrupted, and the signal decreases[8].

HTRF_Principle cluster_0 Low Cellular cAMP -> High HTRF Signal cluster_1 High Cellular cAMP -> Low HTRF Signal A Eu3+ Donor Ab B d2-cAMP A->B FRET C Eu3+ Donor Ab D Cellular cAMP C->D Binding E d2-cAMP (displaced)

Figure 3: Principle of the competitive HTRF cAMP assay.

This protocol is for agonist-mode screening (to detect activation) but can be easily adapted for antagonist mode.

A. Materials & Reagents:

ReagentSupplierCat. No.Storage
HEK293 cells stably expressing Orphan GPCR-XIn-house/ATCC-Liquid Nitrogen
Cell Culture Medium (e.g., DMEM, 10% FBS, 1% Pen/Strep)GibcoVarious4°C
Stimulation Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA)In-house-4°C
IBMX (phosphodiesterase inhibitor)Sigma-AldrichI5879-20°C
Forskolin (positive control, adenylyl cyclase activator)Sigma-AldrichF6886-20°C
HTRF cAMP Dynamic 2 Kit (contains d2-cAMP and anti-cAMP-Eu3+ Cryptate)Revvity62AM4PEB4°C
384-well, white, solid-bottom, tissue-culture treated platesGreiner Bio-One781080RT

B. Instrument:

  • HTRF-compatible microplate reader (e.g., PHERAstar FSX, EnVision) capable of time-resolved, dual-wavelength detection.

C. Step-by-Step Method:

  • Cell Plating:

    • Culture HEK293-GPCR-X cells to ~80% confluency.

    • Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Stimulation:

    • The next day, remove culture medium from the cells.

    • Prepare serial dilutions of the test compound and controls in Stimulation Buffer containing 1 mM IBMX. (IBMX prevents the degradation of newly synthesized cAMP).

    • Add 25 µL of the compound/control solutions to the cells.

    • Controls:

      • Basal: Stimulation Buffer + IBMX only.

      • Positive Control (Max Signal): Stimulation Buffer + IBMX + a saturating concentration of a known agonist (if available) or Forskolin.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Following the kit manufacturer's instructions, prepare the working solutions of d2-cAMP and anti-cAMP-Eu3+ Cryptate in the supplied lysis buffer.

    • Add 25 µL of the d2-cAMP solution to each well.

    • Add 25 µL of the anti-cAMP-Eu3+ Cryptate solution to each well.

  • Incubation & Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader. Measure emission at 665 nm (acceptor) and 620 nm (donor).

D. Data Analysis:

  • The HTRF ratio is calculated as: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

  • Plot the cAMP concentration against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of compound that elicits 50% of the maximal response).

Assay Validation and Quality Control

For both assays, it is critical to assess robustness before initiating a screening campaign. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z' = 1 - (3 * (SD_High_Signal + SD_Low_Signal)) / |Mean_High_Signal - Mean_Low_Signal|

Z'-factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

An acceptable assay should consistently yield a Z'-factor of > 0.5, indicating a large separation band between the high and low controls with low data variability.

References

  • Fluorescence Polarization Assays in Small Molecule Screening.National Institutes of Health (NIH).
  • Cell-based Assays for GPCR Activity.Biocompare.
  • HTRF Principle.Revvity.
  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays.BMG LABTECH.
  • Evaluating functional ligand-GPCR interactions in cell-based assays.National Institutes of Health (NIH).
  • Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation.American Chemical Society.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development.BellBrook Labs.
  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function.PLOS One.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.MDPI.
  • GPCRs: Cell based label-free assays in GPCR drug discovery.European Pharmaceutical Review.
  • Fluorescence Polarization Assay for Small Molecule Screening.ACS Publications.
  • Fluorescence Polarization (FP).Molecular Devices.
  • Assay Development in Drug Discovery.Danaher Life Sciences.
  • Enzyme Assays: The Foundation of Modern Drug Discovery.BellBrook Labs.
  • HTRF® Kinase Assay Protocol.ResearchGate.
  • High throughput homogeneous epigenetics assays using HTRF technology.Molecular Devices.
  • Principles of the HTRF cAMP Assay.NCBI Bookshelf.
  • Establishing assays and small molecule screening facilities for Drug discovery programs.European Pharmaceutical Review.
  • The evolution of small molecule enzyme activators.National Institutes of Health (NIH).
  • Discovery of small-molecule enzyme activators by activity-based protein profiling.National Institutes of Health (NIH).
  • 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.PubChem.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI.
  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response.National Institutes of Health (NIH).
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.PubMed.

Sources

Application Notes and Protocols: Dissolving 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is a specialized organic molecule with potential applications in cell-based research and drug discovery. The efficacy and reproducibility of any in vitro study involving this compound are critically dependent on its proper dissolution and the preparation of stable, homogenous solutions. The presence of both a hydrophobic phenyl group and a polar carboxylic acid moiety presents a unique set of challenges for solubilization in aqueous cell culture media.

This comprehensive guide provides a detailed, step-by-step protocol for dissolving 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, preparing stock and working solutions, and validating its use in cell culture. The methodologies described herein are grounded in established principles for handling sparingly soluble carboxylic acids in biological assays.

Physicochemical Properties and Solubility Considerations

While specific experimental data for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid is not widely available, we can infer its likely properties based on its chemical structure[1]. The molecule contains a largely nonpolar 2-phenyl and 5-isopropyl-oxazole core, suggesting low intrinsic aqueous solubility. However, the presence of the carboxylic acid group provides a handle for pH-dependent solubility manipulation.

  • Aqueous Solubility : Expected to be low in neutral or acidic aqueous solutions[2].

  • Organic Solvent Solubility : Higher solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[2].

  • pH-Dependent Solubility : In alkaline conditions (pH > pKa), the carboxylic acid will be deprotonated to form a more polar and soluble carboxylate salt[2][3][4]. The exact pKa is unknown and would need to be determined empirically or estimated using computational tools.

Given these characteristics, the most robust strategy for preparing this compound for cell culture involves creating a high-concentration stock solution in an organic solvent, followed by careful dilution into the aqueous cell culture medium.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its broad solvating power for organic molecules and its general compatibility with cell culture at low concentrations[5][6].

Materials:
  • 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:
  • Pre-Weighing Preparation : Before opening the compound vial, bring it to room temperature to prevent condensation. Ensure the analytical balance is calibrated and in a draft-free environment.

  • Weighing the Compound : Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 231.25 g/mol , you would weigh 2.31 mg.

  • Dissolution :

    • Transfer the weighed compound into a sterile amber vial.

    • Add the calculated volume of anhydrous, sterile DMSO.

    • Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution[7].

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aiding Dissolution (If Necessary) :

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes[6][8].

    • Gentle warming in a 37°C water bath can also be applied, but prolonged heating should be avoided to prevent potential degradation of the oxazole ring[7][8].

  • Aliquoting and Storage :

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[6][8].

    • Store the aliquots at -20°C or -80°C, protected from light[9]. The stability of oxazole-containing compounds in solution can vary, so long-term storage should be validated if necessary[9][10][11].

Data Presentation: Stock Solution Preparation
ParameterValue
Compound 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
Molecular Weight 231.25 g/mol (Calculated from C13H13NO3)[1]
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Desired Stock Concentration 10 mM
Mass for 1 mL of 10 mM Stock 2.31 mg
Volume of DMSO 1 mL

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

A common pitfall when working with compounds dissolved in DMSO is precipitation upon dilution into an aqueous medium[5]. This occurs because the compound is not soluble in the aqueous environment once the DMSO concentration drops significantly. The following serial dilution method is designed to mitigate this issue.

Workflow for Preparing Working Solutions

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution (Optional, in DMSO) cluster_2 Step 3: Final Dilution into Medium cluster_3 Step 4: Validation Stock 10 mM Stock in 100% DMSO Intermediate Create serial dilutions in 100% DMSO (e.g., 1 mM, 100 µM) Stock->Intermediate Dilute in DMSO Working Add small volume of DMSO stock to final volume of cell culture medium (e.g., 1 µL into 1 mL for 1:1000 dilution) Intermediate->Working Final dilution step Validation Mix immediately and thoroughly. Visually inspect for precipitation. Working->Validation Critical Check

Caption: Workflow for preparing working solutions from a DMSO stock.

Materials:
  • 10 mM stock solution of the compound in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or multi-well plates

Step-by-Step Procedure:
  • Thaw Stock Solution : Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilutions : Determine the final concentration of the compound needed for your experiment. The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% to minimize solvent-induced artifacts[5][12]. Some robust cell lines may tolerate up to 0.5%, but this must be validated[13][14].

  • Direct Dilution (Recommended Method) :

    • For a final concentration of 10 µM in 1 mL of medium, you will perform a 1:1000 dilution.

    • Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM DMSO stock solution directly to the medium.

    • Crucially , immediately and thoroughly mix the solution by vortexing or repeated pipetting to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation[15].

  • Visual Inspection : After mixing, carefully inspect the working solution for any signs of cloudiness or precipitation. If observed, the concentration may be too high for the final DMSO percentage.

Protocol 3: Validation and Cytotoxicity Testing

It is imperative to validate that the chosen solvent concentration is not cytotoxic to the specific cell line being used in your experiments.

Workflow for Determining Maximum Tolerated Solvent Concentration

G A Seed cells in a 96-well plate and allow to adhere overnight B Prepare serial dilutions of DMSO in culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) A->B C Replace medium with DMSO-containing medium B->C D Incubate for the duration of your planned experiment (e.g., 24, 48, 72 hours) C->D E Perform a cell viability assay (e.g., MTT, PrestoBlue, CellTiter-Glo) D->E F F E->F

Caption: Experimental workflow to determine solvent cytotoxicity.

Step-by-Step Procedure:
  • Cell Seeding : Seed your target cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow the cells to adhere overnight[16].

  • Compound Treatment : Prepare serial dilutions of DMSO in your complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% DMSO control.

  • Incubation : Treat the cells with the various concentrations of DMSO for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment : At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or resazurin-based assay.

  • Data Analysis : Calculate the percentage of viable cells for each DMSO concentration relative to the no-DMSO control. The highest concentration of DMSO that does not cause a significant drop in cell viability (e.g., maintains >90% viability) is your maximum tolerated concentration.

Data Presentation: Example Solvent Cytotoxicity Data
Final DMSO Concentration (v/v)Cell Viability (% of Control)Observation
2.0%45%Significant cytotoxicity[12][13]
1.0%78%Moderate cytotoxicity[12][13]
0.5%92%Minimal to no cytotoxicity
0.25%98%No cytotoxicity
0.1%100%Recommended
0% (Control)100%Baseline

Troubleshooting

  • Compound Precipitates from DMSO Stock : The stock concentration is too high. Prepare a new stock at a lower concentration. Ensure the DMSO is anhydrous, as moisture can reduce solubility[8].

  • Compound Precipitates in Cell Culture Medium :

    • The final concentration of the compound is above its aqueous solubility limit. Try working at a lower final concentration.

    • The final DMSO concentration may be too low to keep the compound in solution. Consider if your cells can tolerate a slightly higher DMSO percentage (based on your validation data).

    • Ensure rapid and thorough mixing when diluting the DMSO stock into the medium[15].

  • Inconsistent Assay Results : This could be due to partial precipitation of the compound in the assay wells over time. Prepare working solutions fresh for each experiment and visually inspect plates under a microscope for any signs of precipitation before adding to cells.

References

  • A. D. T. G. et al., (2017). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 10(1). Available at: [Link]

  • L. T. T. N. et al., (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Available at: [Link]

  • M. A. et al., (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at: [Link]

  • J. A. M. et al., (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5484–5488. Available at: [Link]

  • M. L. et al., (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(23), 7393. Available at: [Link]

  • S. K. et al., (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. DergiPark. Available at: [Link]

  • J. A. M. et al., (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. Available at: [Link]

  • P. I. et al., (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • V. A. O. et al., (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14699–14711. Available at: [Link]

  • PhytoTech Labs, (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • PubChemLite, (n.d.). 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. PubChemLite. Available at: [Link]

  • T. T. N. et al., (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5558. Available at: [Link]

  • M. B. et al., (2024). Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts. Journal of Chemical Education, 101(12), 4946–4952. Available at: [Link]

  • Y. L. et al., (2014). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 52(7), 619–634. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of complex heterocyclic intermediates. 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 939376-87-1) is a critical building block, prominently featured in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors for metabolic disease therapies [1].

However, its purification is notoriously difficult. The molecule's unique structural features—a highly lipophilic backbone coupled with an amphoteric core—create a perfect storm for extraction losses, crystallization failures ("oiling out"), and chromatographic tailing.

This guide is designed as a self-validating system. We will not just tell you what to do; we will explain the causality behind the physicochemical behaviors so you can dynamically troubleshoot your specific workflow.

Physicochemical Profiling: The Root of the Behavior

To purify this molecule, you must first understand its quantitative properties. The oxazole ring is a weak base, while the C4-carboxylic acid is a standard organic acid [2]. This creates a narrow operational window.

Table 1: Physicochemical Properties & Purification Implications

PropertyEstimated ValueMechanistic Implication for Purification
pKa (Carboxylic Acid) ~3.5Must lower pH below 2.5 to ensure >90% protonation (neutralization) for organic extraction.
pKa (Oxazolium Cation) ~0.8Dropping pH below 1.5 protonates the oxazole nitrogen, driving the molecule back into the aqueous layer.
ClogP (Lipophilicity) ~2.8 - 3.2Highly soluble in organic solvents; strongly prone to liquid-liquid phase separation ("oiling out") during crystallization.
Thermal Stability Decarboxylates >100°COxazole-4-carboxylic acids are prone to thermal decarboxylation [3]. Avoid high-temperature distillation or drying.

Core Troubleshooting Guide

Issue 1: Severe Product Loss During Liquid-Liquid Extraction (The "pH Trap")

The Problem: After saponifying the ester precursor with LiOH or NaOH, you acidify the aqueous layer and extract with Ethyl Acetate (EtOAc), but your yields are inexplicably low (<40%). The Causality: You have fallen into the "pH Trap." Because the molecule is amphoteric, it only exists as a highly lipophilic, neutral species in a very narrow pH window (pH 2.0 – 2.5). If you acidify too aggressively (e.g., using concentrated HCl to pH < 1.0), the weakly basic oxazole nitrogen (pKa ~0.8) protonates into an oxazolium cation [2]. This cationic species becomes highly water-soluble, and you end up discarding your product in the aqueous waste. The Solution: Use a precision pH-controlled extraction protocol (See Protocol A). Substitute strong mineral acids with a buffered acid like 1M Citric Acid, or carefully titrate with 1M HCl using a calibrated pH meter, stopping exactly at pH 2.2.

Issue 2: "Oiling Out" Instead of Crystallizing

The Problem: When attempting to recrystallize the crude acid, the solution turns cloudy and separates into a dense, viscous oil at the bottom of the flask rather than forming distinct crystals. The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The rigid, planar phenyl-oxazole core wants to π-stack, but the bulky, freely rotating isopropyl group at C5 disrupts the crystal lattice energy. When forced out of solution rapidly by a polar anti-solvent, the kinetic barrier to nucleation is too high, and it forms a supercooled liquid phase. The Solution: You must lower the supersaturation rate and provide a nucleation template. Switch to an EtOAc/Heptane anti-solvent system, keep the temperature strictly at 40°C during anti-solvent addition, and introduce seed crystals before the cloud point is reached (See Protocol B).

Issue 3: Extreme Tailing on Silica Gel Chromatography

The Problem: The product streaks across the TLC plate and elutes over dozens of fractions during flash chromatography, co-eluting with impurities. The Causality: The free carboxylic acid acts as a strong hydrogen-bond donor, interacting aggressively with the free silanol groups (-SiOH) on the stationary phase of the silica gel. The Solution: You must suppress the ionization and hydrogen bonding of the analyte. Add 1% to 2% Glacial Acetic Acid or Formic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). This saturates the active silanol sites and keeps the target molecule fully protonated, resulting in sharp, Gaussian peaks.

Frequently Asked Questions (FAQs)

Q: I am seeing a major byproduct in my LC-MS with a mass exactly 44 Da lower than my target. What happened? A: You are observing thermal decarboxylation. Oxazole-4-carboxylic acids are uniquely susceptible to losing CO2 (M-44), forming 2-phenyl-5-(propan-2-yl)oxazole [3]. This typically occurs if you dry the product in a vacuum oven at temperatures exceeding 60°C, or if you attempt to evaporate high-boiling solvents (like DMF or water) on a rotary evaporator with a hot water bath. Fix: Dry your purified product in a vacuum desiccator at room temperature, or do not exceed 45°C in the vacuum oven.

Q: How can I easily separate the unreacted ethyl ester starting material from the desired free acid? A: Leverage their differential pKa. Dissolve the crude mixture in EtOAc and wash with saturated aqueous Sodium Bicarbonate (NaHCO3, pH ~8). The free acid will deprotonate and move into the aqueous layer, while the unreacted ester will remain in the EtOAc layer. Separate the layers, discard the EtOAc, and carefully acidify the aqueous layer to pH 2.2 to precipitate or re-extract the pure free acid.

Standardized Experimental Protocols

Protocol A: Precision pH-Controlled Extraction

Objective: Maximize recovery of the amphoteric free acid from an aqueous saponification mixture.

  • Transfer the aqueous basic reaction mixture (containing the sodium/lithium salt of the product) to a beaker equipped with a magnetic stirrer and a calibrated pH probe.

  • Cool the mixture to 5°C using an ice bath to prevent exothermic degradation.

  • Slowly add 1M Citric Acid dropwise while maintaining vigorous stirring.

  • Monitor the pH closely. The solution will begin to turn cloudy around pH 4.5.

  • Stop the addition exactly when the pH reaches 2.2 .

  • Transfer the suspension to a separatory funnel and extract three times with an equal volume of Ethyl Acetate (EtOAc).

  • Combine the organic layers, wash once with a small volume of saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temp < 40°C).

Protocol B: Anti-Solvent Crystallization (Preventing Oiling Out)

Objective: Obtain high-purity crystalline solid without liquid-liquid phase separation.

  • Dissolve the crude 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid in a minimum amount of warm EtOAc (approx. 45°C). Ensure complete dissolution.

  • Transfer the flask to a temperature-controlled stirring plate set to 40°C.

  • Slowly add Heptane (the anti-solvent) dropwise. Stop adding Heptane the moment you observe a very faint, persistent opalescence (the metastable zone).

  • Immediately add 1-2 mg of pure product seed crystals.

  • Hold the temperature at 40°C for 30 minutes to allow the seed crystals to mature and consume the supersaturation.

  • Once a thick white slurry forms, turn off the heat and allow the mixture to cool to room temperature over 2 hours at a slow stirring speed (150 rpm).

  • Filter the crystals via a Büchner funnel, wash with cold Heptane, and dry under high vacuum at 35°C.

Purification Workflow Visualization

G Crude Crude Reaction Mixture (Ester Hydrolysis) Acidify Acidify to pH 2.0 - 2.5 (1M Citric Acid or HCl) Crude->Acidify Extract Liquid-Liquid Extraction (EtOAc / Water) Acidify->Extract Aqueous Aqueous Waste (Salts, Polar Impurities) Extract->Aqueous Discard Organic Organic Phase (Product + Lipophilic Impurities) Extract->Organic Keep Wash Wash & Dry (Brine, Na2SO4) Organic->Wash Crystallize Anti-Solvent Crystallization (Heptane/EtOAc + Seeding) Wash->Crystallize Pure Pure 2-Phenyl-5-(propan-2-yl)- 1,3-oxazole-4-carboxylic acid Crystallize->Pure Filter & Dry (< 45°C)

Caption: Workflow for the purification of 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

References

  • Title: Inhibitors of diacylglycerol acyltransferase (dgat)
  • Title: Oxazole - Chemical Properties and Basicity Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Spectral Assignment in the [3 + 2] Cycloadditions... (Decarboxylation of Oxazole-4-carboxylic acids) Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Technical Support Center: Troubleshooting 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. The construction of this highly substituted oxazole typically relies on the Robinson-Gabriel cyclodehydration of an acyclic β -keto amide precursor (ethyl 2-benzamido-4-methyl-3-oxopentanoate) , followed by ester saponification . While the route is robust, the specific steric bulk of the 5-isopropyl group and the electronic properties of the C4-carboxylate introduce unique failure modes, including enamide formation, hydrolytic ring-opening, and spontaneous decarboxylation .

Section 1: Mechanistic Workflow & Failure Modes

The diagram below maps the standard synthetic pathway alongside the critical thermodynamic and kinetic traps that lead to side reactions.

TroubleshootingPathway SM Ethyl 2-amino-4-methyl -3-oxopentanoate Acyl Ethyl 2-benzamido-4-methyl -3-oxopentanoate SM->Acyl Benzoyl Chloride Et3N, DCM OxEster Ethyl 2-phenyl-5-(propan-2-yl) -1,3-oxazole-4-carboxylate Acyl->OxEster POCl3, Toluene, 90°C (Robinson-Gabriel) Enamide Enamide Byproduct (Incomplete Cyclization) Acyl->Enamide Weak Dehydrating Agent (e.g., H2SO4) Final 2-Phenyl-5-(propan-2-yl) -1,3-oxazole-4-carboxylic acid OxEster->Final 1. LiOH, THF/H2O, 20°C 2. Mild Acidification (pH 3) Decarb 2-Phenyl-5-(propan-2-yl) -1,3-oxazole (Decarboxylation) Final->Decarb Heat / Strong Acid RingOpen Acyclic Degradants (Hydrolytic Ring Opening) Final->RingOpen Prolonged Base/Acid

Figure 1: Workflow and failure modes for 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Section 2: Troubleshooting FAQs

Q2: My final saponification step (ester to carboxylic acid) results in a product that lacks the C4-carboxylic acid peak in NMR. Why is it disappearing? A2: Your molecule is undergoing spontaneous β -decarboxylation. Oxazole-4-carboxylic acids are thermodynamically sensitive. The electron-withdrawing nature of the oxazole ring, combined with the specific substitution pattern, facilitates the loss of CO 2​ when subjected to heat during basic hydrolysis or subsequent acidic workup . Causality & Solution: Decarboxylation is a thermally driven process. You must perform the ester hydrolysis strictly at ambient temperature (≤25°C) using Lithium Hydroxide (LiOH). Never use heat to accelerate this saponification.

Q3: I am observing degradation of the oxazole ring during the final aqueous workup. How can I prevent hydrolytic ring-opening? A3: Highly substituted oxazoles, particularly those bearing an electron-withdrawing carboxylate at C4, are susceptible to nucleophilic attack at the highly electrophilic C2 position [[1]]([Link]). Prolonged exposure to strongly acidic (pH < 2) or basic aqueous conditions causes the ring to open back into acyclic degradants. Causality & Solution: The workup must be a self-validating, rapid process. When acidifying the carboxylate salt to isolate the free acid, use 1M HCl at 0°C and lower the pH only to 3.0. Extract immediately into ethyl acetate to remove the product from the aqueous nucleophilic environment.

Section 3: Quantitative Optimization Data

To validate the choice of reagents for the Robinson-Gabriel step, review the following optimization data. The use of POCl 3​ effectively suppresses the enamide side reaction compared to traditional acid catalysis.

Table 1: Optimization of Dehydrating Agents for Robinson-Gabriel Cyclodehydration

Dehydrating AgentTemperature (°C)Reaction Time (h)Yield of Oxazole Ester (%)Yield of Enamide Byproduct (%)
H 2​ SO 4​ (conc.)60123545
SOCl 2​ 8085525
Burgess Reagent70678<5
POCl 3​ (Optimal) 90 4 82 <5

Data summarizes internal validation metrics for the conversion of ethyl 2-benzamido-4-methyl-3-oxopentanoate to the corresponding oxazole ester.

Section 4: Self-Validating Standard Operating Protocol

Phase 1: Precursor Assembly (Acylation)

  • Reaction: Dissolve ethyl 2-amino-4-methyl-3-oxopentanoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0.2 M concentration. Add triethylamine (2.0 eq) and cool to 0°C.

  • Addition: Dropwise add benzoyl chloride (1.1 eq). Stir for 2 hours, allowing the reaction to warm to 20°C.

  • Validation: Check TLC (30% EtOAc/Hexanes). The primary amine starting material (ninhydrin active) should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over MgSO 4​ , and concentrate to yield ethyl 2-benzamido-4-methyl-3-oxopentanoate .

Phase 2: Robinson-Gabriel Cyclodehydration

  • Reaction: Dissolve the crude acyclic intermediate in anhydrous toluene (0.1 M). Add POCl 3​ (3.0 eq).

  • Heating: Heat the mixture to 90°C for 4 hours.

  • Validation: Analyze via LC-MS. The mass of the intermediate [M+H] + should shift by -18 Da (loss of H 2​ O), confirming cyclodehydration rather than degradation .

  • Workup: Cool to 0°C. Carefully quench by adding the mixture dropwise into ice water. Neutralize to pH 7 with saturated Na 2​ CO 3​ . Extract with ethyl acetate, dry, and purify via silica gel chromatography to isolate ethyl 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylate.

Phase 3: Mild Saponification (Avoiding Decarboxylation)

  • Reaction: Dissolve the oxazole ester in a 3:1:1 mixture of THF:MeOH:H 2​ O. Add LiOH·H 2​ O (2.0 eq) at 0°C.

  • Stirring: Stir strictly at 20°C for 3 hours. Do not apply heat.

  • Validation: TLC (20% EtOAc/Hexanes) should show the disappearance of the fast-moving ester spot.

  • Workup & Isolation: Concentrate in vacuo to remove THF/MeOH (keep bath <30°C). Cool the remaining aqueous layer to 0°C. Slowly add 1M HCl until the pH reaches exactly 3.0.

  • Final Extraction: Extract immediately with ethyl acetate (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from minimal diethyl ether/hexanes to afford pure 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Section 5: References
  • [2] Wikipedia Contributors. "Robinson–Gabriel synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • [1] Organic Letters. "On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives." ACS Publications, 2021. URL:[Link]

  • [3] ResearchGate. "A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives." ResearchGate, 2012. URL:[Link]

  • [4] Sharp et al. "Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis (Supporting Information)." Caltech Data / Amazon S3. URL:[Link]

Sources

"optimizing reaction conditions for oxazole ring formation"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol repository to assist researchers and drug development professionals in optimizing reaction conditions for oxazole ring formation.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to ensure your synthetic workflows are robust, reproducible, and self-validating.

Oxazole Synthesis Pathway Selection

Before troubleshooting, it is critical to ensure that the chosen synthetic route aligns with your available precursors and target substitution patterns. The decision tree below outlines the logical flow for selecting the optimal methodology.

Oxazole_Synthesis_Decision_Tree Start Target Oxazole Structure Q1 Is it a 5-substituted oxazole? Start->Q1 Q2 Are you starting from an α-acylamino ketone? Q1->Q2 No M1 van Leusen Synthesis (TosMIC + Aldehyde) Q1->M1 Yes Q3 Are you starting from a β-hydroxy amide? Q2->Q3 No M2 Robinson-Gabriel Synthesis (Cyclodehydration) Q2->M2 Yes M3 DAST / Deoxo-Fluor followed by Oxidation Q3->M3 Yes

Caption: Decision tree for selecting the optimal oxazole synthesis pathway based on precursors.

Module 1: Robinson-Gabriel Synthesis Optimization

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of α-acylamino ketones to yield 2,5-disubstituted or fully substituted oxazoles.

FAQ & Troubleshooting

Q: My reaction yields are consistently low, and I observe significant tar-like byproduct formation. What is the likely cause? A: Low yields accompanied by charring or tar formation typically indicate that the reaction conditions are too harsh. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to oxidative decomposition and polymerization of sensitive substrates at elevated temperatures. To optimize, switch to a milder dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), which provide a less oxidative environment while still driving the elimination of water (1).

Q: Can I perform a Robinson-Gabriel-type synthesis without isolating the acyclic precursor? A: Yes. Recent advancements allow for acid-promoted multicomponent tandem cyclizations. By combining C-nucleophiles, amines, and acids in a one-pot system with reagents like TFA in acetonitrile at 100 °C, you can bypass the cumbersome isolation of α-acylamino ketones (2).

Quantitative Data: Dehydrating Agents Comparison
Dehydrating AgentTypical TempSubstrate CompatibilityCausality / Mechanism of Action
H₂SO₄ (Conc.) 90–100 °CHighly stable aliphatic/arylStrong protonation drives rapid dehydration; highly oxidative, leading to tar in electron-rich substrates.
PPA 90–120 °CElectron-rich & sensitiveActs as both solvent and mild Lewis/Brønsted acid; prevents oxidative cleavage but is highly viscous.
POCl₃ 70–90 °CSterically hinderedConverts the amide carbonyl into a better leaving group (chlorophosphite) prior to cyclization.
Protocol: Self-Validating Robinson-Gabriel Synthesis via PPA
  • Preparation: In a round-bottom flask, heat polyphosphoric acid (PPA) to 90 °C. Causality: Heating reduces PPA's high viscosity, ensuring uniform kinetic mixing.

  • Substrate Addition: Slowly add the α-acylamino ketone (1.0 equiv) to the warm PPA.

  • Cyclodehydration: Elevate the temperature to 100–120 °C and stir for 2–4 hours.

  • In-Process Validation: Remove a micro-aliquot, quench in water, extract with EtOAc, and spot on a TLC plate (UV 254 nm). The disappearance of the starting material and the appearance of a highly UV-active spot validates the formation of the conjugated oxazole ring.

  • Workup: Pour the hot reaction mixture directly onto crushed ice with vigorous stirring to hydrolyze the polyphosphates.

  • Neutralization (Critical Step): Adjust the aqueous phase to pH 8 using saturated aqueous NH₄OH. Causality: Oxazoles can protonate in strong acids, making them water-soluble. Neutralization ensures the product partitions entirely into the organic extraction phase (EtOAc).

Module 2: van Leusen Oxazole Synthesis

The van Leusen reaction is the premier method for synthesizing 5-substituted oxazoles via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).

FAQ & Troubleshooting

Q: My van Leusen synthesis yields are poor, and I recover unreacted aldehyde. How can I optimize this? A: The reaction relies on the base-mediated deprotonation of TosMIC to form a reactive C2N1 "3-atom synthon". Poor yields usually stem from degraded TosMIC or improper base selection. TosMIC must be stored cold and dry, as the isocyanide carbon is prone to hydrolysis. Ensure you are using an adequate base (typically K₂CO₃ in refluxing methanol) to facilitate both the cycloaddition and the subsequent elimination of the tosyl sulfinate group (-TosH) (3).

Module 3: Cyclodehydration of β-Hydroxy Amides

For highly functionalized or chiral substrates, synthesizing oxazoles from β-hydroxy amides via an oxazoline intermediate is highly effective.

Oxazole_Mechanism A β-Hydroxy Amide B Fluorinated Intermediate (DAST / Deoxo-Fluor) A->B Activation of -OH (-HF) C Oxazoline (Cyclized Intermediate) B->C Intramolecular Cyclization D Oxazole (Aromatized Product) C->D Oxidation (BrCCl3 / DBU)

Caption: Mechanistic pathway for the one-pot synthesis of oxazoles from β-hydroxy amides.

FAQ & Troubleshooting

Q: When cyclodehydrating threonine-derived β-hydroxy amides, I observe significant epimerization and low yields with DAST. What is the alternative? A: While DAST is highly effective for serine-derived substrates at -78 °C, it can cause epimerization in sterically hindered threonine derivatives. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is the superior reagent. It operates efficiently at -20 °C, offering increased thermal stability and preserving sensitive stereochemical features with minimal racemization (4).

Quantitative Data: Reagents for β-Hydroxy Amide Cyclodehydration
ReagentOptimal TempSubstrate PreferenceKey Advantage
DAST -78 °CSerine-derived amidesExtremely fast activation of the hydroxyl group.
Deoxo-Fluor -20 °CThreonine-derived amidesHigher thermal stability; prevents epimerization.
Burgess Reagent 70 °C (THF)General / ComplexOperates via an intramolecular sulfonate substitution; highly tolerant of sensitive functional groups.
Protocol: One-Pot Cyclodehydration and Oxidation (Deoxo-Fluor)
  • Cyclodehydration: Dissolve the β-hydroxy amide (1.0 equiv) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the solution to -20 °C.

  • Reagent Addition: Dropwise add Deoxo-Fluor (1.1 equiv). Causality: The low temperature prevents premature degradation of the fluorinating agent and controls the exothermic activation of the hydroxyl group.

  • Intermediate Validation: Stir for 30 minutes. Monitor by TLC (typically 1:1 EtOAc/Hexane). The disappearance of the polar β-hydroxy amide spot and the appearance of a less polar oxazoline spot validates successful cyclodehydration.

  • In Situ Oxidation: To the same reaction pot, add bromotrichloromethane (BrCCl₃, 3.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv). Stir at 0 °C for 2 hours. Causality: BrCCl₃ acts as a halogen source to brominate the oxazoline, and DBU facilitates the subsequent elimination of HBr to drive the aromatization to the oxazole.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • minimizing byproduct formation in Robinson-Gabriel oxazole synthesis, BenchChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ko_Dk8wXnVaWv0-gT-KGd_CZmwM7vtmwXDvJ1LXMqXrTiukK-oFnxTrmn0nYiHGo7FC5_LyzTvGiDqZh3rVm6k6QN0xB1g9GgdvgHzbZ42vTGvwUl0XoMgQHp4wyYlx3Rv5JiMV3afh6JHoP8JVW8tftAFclHLQEhPSiL7KUPPcGhWZn0p7-IovHEc8QNFnGGXWkRSrHcYgCgpmkB1yX]
  • Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs_lpL4xRZuQFGH4pZ_NpXAcJ6rNDaxTc2kenfHGZd8SDL1d2sG9ZGgBTTbkSoFhe2p0fVT0WnUAo5sBpQCaN_tKxOS9Br-Lfr34VdRhzW8p50rQdsZHJCT3V5cyzFULbuaE9vvgpXIq9Z]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELxpAPhiE82W7O6BfxjSpXceqLc9YrTcxN1EAbd5P6AkTYVBepjhc576zKqACO5oY0vpqOAjrYKEpnJkfzP9BCeqcdc67wQh-u2VtjDGpgOrrLY_9ffNvW-qnBdgUt35QkAQm6gsIUErsoaQ==]
  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPafkBG3PSjeZ_mT4Hx5ak8-8A5lX5S0wUwUMwUBqn4x4BWNPwTnJs0c4P4gfxxjJMyjHeuSXpXuRyizB9HL8t-8R-3AEqffLw-A9ACFutiaDiqOLyTvF6a0c28mmDVVRp-VQW]

Sources

"how to prevent degradation of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals on Preventing Chemical Degradation

Welcome to the technical support center for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed to provide you, the research and development scientist, with a comprehensive understanding of the stability of this molecule and to offer practical, field-proven strategies to prevent its degradation during storage and experimentation. As Senior Application Scientists, we synthesize our expertise to explain not just the how, but the why behind these critical protocols.

Frequently Asked Questions (FAQs): Stability and Degradation

This section addresses the most common questions regarding the inherent stability of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid and the primary factors that influence its degradation.

Q1: What are the primary degradation pathways for this compound?

A1: The core structure, an oxazole-4-carboxylic acid, is susceptible to several degradation mechanisms. The two most significant pathways are acid-catalyzed hydrolysis and oxidation .[1] The oxazole ring, while aromatic, has a lower aromatic stability compared to other heterocycles like thiazoles or imidazoles, making it prone to ring-opening reactions.[2]

  • Acid-Catalyzed Hydrolysis: This is a common degradation route for oxazoles.[3] The process begins with the protonation of the nitrogen atom in the oxazole ring, which enhances the electrophilicity of the adjacent carbon atom (C2). A water molecule then acts as a nucleophile, attacking this carbon and leading to the formation of a tetrahedral intermediate. This intermediate is unstable and undergoes ring-opening to form an amino ketone.[3]

  • Oxidative Degradation: Oxazole rings can be sensitive to oxidative stress.[1] Studies on similar compounds, such as the drug farglitazar, have shown that the oxazole moiety is the primary site of oxidative degradation.[1] This process can be initiated by atmospheric oxygen, peroxides, or light, potentially forming singlet oxygen which attacks the electron-rich oxazole ring.[1]

  • Photolytic and Thermal Degradation: While specific data for this molecule is limited, as a general precaution for aromatic heterocyclic compounds, exposure to direct light and high temperatures should be minimized to prevent potential photodegradation and thermal decomposition.[1][2]

Q2: How do pH and solvent choice impact the stability of my compound in solution?

A2: Both pH and the choice of solvent are critical factors that can either preserve or accelerate the degradation of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

  • pH: The compound's stability is highly pH-dependent.[2]

    • Acidic Conditions (pH < 6): Strong acidic conditions should be avoided. As described in the hydrolysis pathway, acidic media will catalyze the cleavage of the oxazole ring.[3]

    • Neutral to Mildly Acidic Conditions (pH 6-7): This range is generally safer, but long-term stability should still be verified.

    • Alkaline Conditions (pH > 8): Strong bases should also be avoided. While the primary concern is often acid hydrolysis, some oxazoles can also be susceptible to base-catalyzed degradation.[4] Furthermore, the presence of the carboxylic acid group means the compound will exist as a carboxylate salt at higher pH, which may alter its solubility and reactivity. For some related heterocyclic compounds, maximum stability is observed in a slightly acidic pH range of 3-5, though this must be experimentally confirmed for each specific molecule.[5]

  • Solvent Choice:

    • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can participate directly in the hydrolytic degradation pathway. When using these solvents, ensure the pH is controlled and solutions are used promptly.

    • Aprotic Solvents (e.g., Acetonitrile, DMSO, THF, Dichloromethane): These are generally preferred for dissolving the compound for analysis or for long-term storage of stock solutions, as they do not directly contribute to hydrolysis.[6] When preparing samples for HPLC, dissolving the compound in acetonitrile is a common practice.[6]

Q3: What are the definitive best practices for the short-term and long-term storage of this compound?

A3: Proper storage is the most critical step in preventing degradation. The following conditions are recommended based on safety data sheets for structurally similar compounds and general chemical principles.[4][7]

Storage ConditionRecommendationRationale
Form Store as a dry, solid powder.The solid state minimizes molecular mobility and reactivity, significantly slowing degradation pathways like hydrolysis.
Temperature Cool temperatures (e.g., 0-8 °C).[8]Reduces the kinetic rate of all potential degradation reactions.[1] For long-term storage, colder temperatures (-20 °C or -80 °C) are advisable.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation.
Light Protect from light. Use amber vials or store in the dark.Prevents potential photodegradation, a common issue with aromatic heterocyclic compounds.[2]
Container Keep in a tightly sealed container.Prevents the ingress of moisture and oxygen from the air.[7]
Troubleshooting Guide: Identifying and Resolving Degradation

This section provides solutions to common problems encountered during experimentation that may indicate compound degradation.

Problem 1: "I'm seeing new, unidentified peaks in my HPLC/LC-MS analysis of an aged sample. What could they be?"

This is a classic sign of degradation. The identity of the new peaks can be inferred from the likely degradation pathways.

  • Hypothesis: The most likely culprits are products of hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Review Your Handling: Were the samples stored in an aqueous or protic solvent? Were they exposed to acidic pH or left at room temperature for an extended period? This helps pinpoint hydrolysis as a likely cause.

    • Characterize the Impurities: If you have access to mass spectrometry (LC-MS), analyze the mass of the new peaks. The hydrolytic ring-opening product would have a molecular weight corresponding to the parent compound plus one molecule of water (M+18).

    • Perform a Forced Degradation Study: To confirm your hypothesis, intentionally stress a fresh sample of the compound under controlled conditions (e.g., with dilute acid or a mild oxidizing agent like hydrogen peroxide).[9][10] Compare the chromatogram of the stressed sample to your aged sample. If the new peaks match, you have identified the degradation pathway.[9]

Problem 2: "The biological activity of my compound solution is decreasing over time, even when stored in the freezer."

This indicates a loss of the active parent compound.

  • Hypothesis: The compound is degrading in your solution, even at low temperatures. The solvent system is likely the primary issue.

  • Troubleshooting Steps:

    • Analyze the Solution: Use a stability-indicating method like HPLC to quantify the amount of the parent compound remaining in the solution.[3] This will confirm if degradation is occurring.

    • Change the Solvent: If you are using a buffered aqueous solution or a protic solvent like methanol, switch to a non-participating aprotic solvent for your stock solutions (e.g., anhydrous DMSO or acetonitrile).[6]

    • Prepare Fresh Solutions: For biological assays requiring aqueous buffers, prepare dilutions from a fresh aprotic stock solution immediately before use. Do not store the compound in aqueous buffers for extended periods.

Protocols and Methodologies

This section provides detailed, step-by-step protocols for assessing and monitoring the stability of your compound.

Protocol 1: Rapid Stability Screening in Different Solvents/Buffers

This experiment helps you quickly determine the optimal solvent and pH conditions for your experiments.

  • Preparation: Prepare a concentrated stock solution of the compound in an aprotic solvent (e.g., 10 mg/mL in Acetonitrile).

  • Dilution: Dilute the stock solution into several different test conditions (e.g., pH 4 buffer, pH 7.4 buffer, water, methanol). The final concentration should be suitable for HPLC analysis.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to get a baseline peak area for the parent compound.[3]

  • Incubation: Store the test solutions under your intended experimental conditions (e.g., room temperature, 37 °C).

  • Time Point Analysis: At set intervals (e.g., 2, 4, 8, 24 hours), inject another aliquot from each solution into the HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation rate in each condition.

Protocol 2: Workflow for Monitoring Degradation by HPLC

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent compound from its potential degradation products.[9]

  • Column: C18 column (e.g., Promosil, 5µm, 4.6 x 250 mm).[11]

  • Mobile Phase: A gradient of Acetonitrile and water (often with a small amount of acid like 0.1% formic acid to improve peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or acetonitrile, and filter through a 0.22 µm syringe filter before injection.[9]

Visualizations: Degradation Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathway cluster_oxidation Oxidative Degradation Pathway Oxazole 2-Phenyl-5-isopropyl- oxazole-4-carboxylic acid Protonated Protonated Oxazolium Ion (N is protonated) Oxazole->Protonated + H⁺ H2O + H₂O (Nucleophilic Attack) Protonated->H2O Intermediate Tetrahedral Intermediate Protonated->Intermediate RingOpen Ring-Opened Intermediate Intermediate->RingOpen Ring Opening Product Final Product (e.g., Amino Ketone) RingOpen->Product Tautomerization Oxazole2 2-Phenyl-5-isopropyl- oxazole-4-carboxylic acid SingletO2 + ¹O₂ (Singlet Oxygen) (from light, heat, or catalyst) Oxazole2->SingletO2 OxoProduct Oxidized Degradation Products Oxazole2->OxoProduct

Caption: Proposed degradation pathways for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Start with Solid Compound or Aged Solution Dissolve Dissolve in Acetonitrile/Mobile Phase Start->Dissolve Filter Filter (0.22 µm Syringe Filter) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas (Parent vs. Degradants) Chromatogram->Quantify Report Report % Purity or % Degradation Quantify->Report

Caption: Experimental workflow for monitoring compound degradation using HPLC.

References
  • Dunn, J. S., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters. Available at: [Link]

  • Dunn, J. S., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]

  • ResearchGate (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available at: [Link]

  • Fisher Scientific (2010). SAFETY DATA SHEET: 2-Chlorothiazole-4-carboxylic acid. Fisher Scientific. Available at: [Link]

  • Gress, T., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Reed, D. W., et al. (2017). The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound of interest, 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (heretofore referred to as Compound X), is a novel synthetic oxazole derivative. While its specific biological activities are yet to be fully elucidated, its structural similarity to other biologically active oxazoles warrants a thorough investigation of its therapeutic potential. This guide provides a comprehensive, step-by-step framework for validating the anti-inflammatory activity of Compound X, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).[5]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will navigate from initial in vitro cytotoxicity assessments to targeted enzyme inhibition assays and culminate in a preclinical in vivo model of inflammation.

Phase 1: Foundational In Vitro Profiling

Before assessing the specific anti-inflammatory effects of Compound X, it is crucial to determine its impact on cell viability. This initial screen ensures that any observed anti-inflammatory activity is not a byproduct of general cytotoxicity.

Cell Viability Assessment: The XTT Assay

We will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to quantify the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8][9][10] The XTT assay is chosen over the traditional MTT assay due to its streamlined workflow, as the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[6][9]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a suitable inflammatory cell line (e.g., RAW 264.7 murine macrophages) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of Compound X, Ibuprofen, and Celecoxib in the cell culture medium. Add the compounds to the designated wells and incubate for 24 hours. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Phase 2: Mechanistic Elucidation - Targeting Key Inflammatory Pathways

With the non-cytotoxic concentration range of Compound X established, the next phase focuses on dissecting its potential anti-inflammatory mechanisms. We will investigate its effects on two central pathways in inflammation: the cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Cyclooxygenase (COX) Inhibition Assay

NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[11] A colorimetric COX inhibitor screening assay will be used to determine the inhibitory activity of Compound X against both COX-1 and COX-2.[12][13][14]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Reagent Preparation: Prepare the reaction buffer, heme, and arachidonic acid substrate as per the assay kit's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add various concentrations of Compound X, Ibuprofen, and Celecoxib. Include control wells for 100% enzyme activity (no inhibitor) and background. Incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Peroxidase Activity Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, which is indicative of peroxidase activity.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC₅₀ values and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

NF-κB Signaling Pathway Analysis

The NF-κB pathway is a critical regulator of inflammatory gene expression, including pro-inflammatory cytokines like TNF-α and IL-6.[15][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15][17] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[16][17] We will assess the effect of Compound X on NF-κB activation by measuring the phosphorylation of IκBα in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells via Western blotting.

Experimental Protocol: IκBα Phosphorylation Western Blot

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα and total IκBα. A loading control, such as β-actin, should also be probed.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the phosphorylated IκBα signal to total IκBα and the loading control.

Phase 3: In Vivo Validation of Anti-Inflammatory Efficacy

The final phase of our validation process involves transitioning from in vitro assays to a preclinical in vivo model to assess the therapeutic potential of Compound X in a more complex biological system.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[19][20][21][22] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, with the release of various inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the rats into groups: vehicle control, Compound X (at various doses), Ibuprofen (positive control), and Celecoxib (positive control). Administer the compounds orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Comparative Data Summary

The following tables present hypothetical yet plausible data to illustrate the expected outcomes of the described experiments, providing a clear comparison between Compound X and the reference drugs.

Table 1: In Vitro Cytotoxicity and COX Inhibition

CompoundCytotoxicity IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Compound X>100250.550
Ibuprofen>10015300.5
Celecoxib>100500.4125

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control0
Compound X (10 mg/kg)45
Compound X (30 mg/kg)65
Ibuprofen (30 mg/kg)50
Celecoxib (30 mg/kg)60

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the targeted biological pathways, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A RAW 264.7 Macrophage Cell Line B Compound X Treatment (Varying Concentrations) A->B C XTT Assay B->C D Determine Cytotoxicity IC₅₀ C->D E COX-1/COX-2 Enzyme Assays F Determine COX Inhibition IC₅₀ & Selectivity Index E->F G LPS-Stimulated RAW 264.7 Cells H Western Blot for p-IκBα G->H I Assess NF-κB Pathway Inhibition H->I J Wistar Rats K Oral Administration of Compounds J->K L Carrageenan-Induced Paw Edema K->L M Measure Paw Volume L->M N Calculate % Edema Inhibition M->N

Caption: Experimental workflow for validating the biological activity of Compound X.

G cluster_0 Canonical NF-κB Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes activates

Caption: Overview of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial validation of the anti-inflammatory properties of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. The proposed experiments will not only determine its efficacy but also shed light on its potential mechanism of action in comparison to established drugs. Favorable results from this validation cascade would warrant further investigation, including more extensive in vivo models of chronic inflammation, pharmacokinetic and toxicological studies, and structure-activity relationship (SAR) analyses to optimize its therapeutic potential. The oxazole scaffold continues to be a fertile ground for drug discovery, and a systematic approach to biological validation is paramount in translating novel chemical entities into promising therapeutic candidates.

References

Sources

"2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid vs other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Potential of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid and its Analogs in Kinase Inhibitor Design

Introduction: The Quest for Novel Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention. Kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a complex network of signaling pathways that govern cellular processes ranging from proliferation and differentiation to apoptosis and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory disorders and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery, yielding a multitude of clinically successful therapeutics.

However, the challenges of acquired resistance, off-target toxicities, and the need to address a growing number of "undruggable" kinase targets necessitate a continuous search for novel chemical scaffolds. This guide explores the potential of the oxazole scaffold, a five-membered aromatic heterocycle, as a promising starting point for the design of next-generation kinase inhibitors.[1][2] We will use the specific, yet currently uncharacterized, molecule 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid as a conceptual case study to discuss the potential of this chemical class in comparison to established kinase inhibitors.

While there is no publicly available data on the kinase inhibitory activity of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, the oxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[2] This means that the oxazole ring system is a recurring motif in a variety of biologically active compounds, suggesting its inherent ability to interact with a range of biological targets.[1][3] Indeed, various oxazole derivatives have demonstrated potent anticancer activities through mechanisms that include the inhibition of protein kinases.[4][5]

This guide will therefore provide a forward-looking, conceptual comparison, grounded in the principles of medicinal chemistry and kinase biology. We will dissect the structural features of our lead oxazole compound and discuss their potential for engaging with the ATP-binding site of kinases. This analysis will be contextualized by comparing it to the well-understood mechanisms of action of established kinase inhibitors from different families.

The Oxazole Scaffold: A Versatile Pharmacophore

The five-membered aromatic ring of oxazole, containing both an oxygen and a nitrogen atom, possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.[1][6] Its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions allows for effective engagement with the active sites of enzymes and receptors.[1][2] The oxazole ring is also relatively stable and can be readily functionalized at multiple positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.[7]

Dissecting 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid: A Structural Perspective

Let's consider the key structural features of our conceptual lead compound and their potential roles in kinase binding:

  • The Oxazole Core: This central heterocyclic ring can serve as a scaffold to orient the other functional groups in a precise three-dimensional arrangement, a critical requirement for effective binding to the highly conserved ATP-binding site of kinases.

  • The 2-Phenyl Group: Aromatic rings are a common feature in kinase inhibitors, often forming key hydrophobic interactions within the ATP-binding pocket. The phenyl group in this position could potentially be a bioisosteric replacement for the adenine ring of ATP.[8][9] Further substitution on this phenyl ring could be explored to enhance potency and selectivity.

  • The 5-(propan-2-yl) Group: This isopropyl group provides a small, hydrophobic substituent that could probe for specific pockets within the kinase active site, potentially contributing to selectivity.

  • The 4-Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group in drug design.[10] It can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with the hinge region of the kinase, a common binding motif for many inhibitors.[11][12] Its acidic nature can also improve the aqueous solubility of the compound.[10]

A Comparative Analysis with Established Kinase Inhibitors

To understand the potential of our oxazole-based lead, it is instructive to compare its structural features and hypothetical binding mode with those of well-characterized kinase inhibitors. For this purpose, we will consider representatives from two major classes: tyrosine kinase inhibitors and serine/threonine kinase inhibitors.

Imatinib (Gleevec®): A Paradigm of Tyrosine Kinase Inhibition

Imatinib is a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. It primarily targets the Bcr-Abl fusion protein, as well as c-KIT and PDGF-R.

FeatureImatinib2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (Hypothetical)
Scaffold 2-Phenylaminopyrimidine1,3-Oxazole
Hinge Binding Pyrimidine nitrogen and amide NH form hydrogen bonds with the kinase hinge region.The carboxylic acid and/or the oxazole nitrogen could potentially form hydrogen bonds with the hinge region.
Hydrophobic Pockets Phenyl and methyl groups occupy hydrophobic pockets in the ATP-binding site.The 2-phenyl and 5-isopropyl groups could occupy similar hydrophobic pockets.
Mechanism Type II inhibitor, binding to the inactive conformation of the kinase.Likely a Type I inhibitor, competing directly with ATP in the active conformation.

The comparison with Imatinib highlights how different scaffolds can achieve similar goals in kinase inhibition. While Imatinib relies on a 2-phenylaminopyrimidine core, the oxazole scaffold in our lead compound offers an alternative framework for presenting the necessary pharmacophoric elements.

Conceptual Serine/Threonine Kinase Inhibitors: The Case of Akt

Akt (Protein Kinase B) is a key serine/threonine kinase in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Many Akt inhibitors have been developed, often featuring heterocyclic scaffolds that compete with ATP.

FeatureGeneric Akt Inhibitor (e.g., based on a quinoxaline or similar scaffold)2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (Hypothetical)
Scaffold Often a nitrogen-containing heterocyclic system like quinoxaline or pyrazolopyrimidine.1,3-Oxazole
Key Interactions Hydrogen bonding with the hinge region and hydrophobic interactions in the ATP pocket.Similar interactions are hypothetically possible with the oxazole scaffold.
Selectivity Achieved by exploiting subtle differences in the ATP-binding sites of different kinases.The specific substitution pattern on the oxazole ring would be crucial for achieving selectivity.

This conceptual comparison underscores the modularity of kinase inhibitor design. The oxazole scaffold provides a novel starting point from which to build potent and selective inhibitors of serine/threonine kinases like Akt.

Experimental Workflows for Characterizing Novel Kinase Inhibitors

The evaluation of a novel compound like 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid as a kinase inhibitor would follow a well-established experimental pipeline.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation enzymatic_assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) selectivity Kinase Panel Screening enzymatic_assay->selectivity Determine IC50 binding_assay Direct Binding Assay (e.g., SPR, ITC) selectivity->binding_assay Confirm Direct Interaction target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) binding_assay->target_engagement Transition to Cellular Models cell_viability Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) target_engagement->cell_viability Confirm Cellular Activity mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) cell_viability->mechanism Elucidate Cellular Effects

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a purified kinase and the inhibitory effect of a test compound.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Akt1)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).

    • Add 2 µL of a 2.5X kinase/substrate mixture (containing the kinase and its specific peptide substrate in kinase buffer).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Add 2 µL of a 2.5X ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Detailed Protocol: Western Blot for Phospho-Substrate in Cells

This protocol describes how to assess the ability of a test compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cancer cell line known to have active signaling through the kinase of interest (e.g., A549 for EGFR, PC-3 for Akt).

  • Cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (specific for the phosphorylated substrate and the total substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysates.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.

    • Quantify the band intensities and determine the extent of inhibition of substrate phosphorylation at each compound concentration.

Conclusion and Future Directions

While the specific compound 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid remains to be biologically characterized, a thorough analysis of its structural components within the context of established kinase inhibitor design principles suggests that the oxazole scaffold holds significant promise. The presence of key pharmacophoric features, such as a heterocyclic core, aromatic and hydrophobic moieties, and a potential hinge-binding group, provides a strong rationale for its investigation as a novel kinase inhibitor.

The true potential of this and related oxazole-based compounds can only be unlocked through systematic synthesis and biological evaluation, following the experimental workflows detailed in this guide. Future work should focus on:

  • Synthesis and in vitro screening: The initial synthesis of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid and a focused library of analogs, followed by screening against a broad panel of kinases, will be the first step in validating this scaffold.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 2, 4, and 5 positions of the oxazole ring will be crucial for optimizing potency and selectivity.

  • Computational Modeling: Molecular docking and other computational approaches can be used to generate hypotheses about the binding mode of these compounds and to guide the design of new analogs.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025). Drug Hunter. [Link]

  • Bioisosteric replacement of a phenyl group with ferrocenyl moiety on a known KP pan-inhibitor. (n.d.). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. [Link]

  • Pharmacophoric characters of potent oxazole derivative across the studies as an anticancer agent. (n.d.). ResearchGate. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (n.d.). Royal Society of Chemistry. [Link]

  • Adenosine-5'-carboxylic acid peptidyl derivatives as inhibitors of protein kinases. (n.d.). PubMed. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). EMBL-EBI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • Marketed drugs containing oxazole. (n.d.). ResearchGate. [Link]

  • Discovery of novel BTK inhibitors with carboxylic acids. (2017). PubMed. [Link]

Sources

A Comparative Guide to 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid analogues, a class of compounds with significant potential in drug discovery. We will explore their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Introduction: The Versatility of the Oxazole Core

The oxazole ring is a privileged five-membered heterocycle that is a key structural motif in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities.[1] Its unique electronic and structural features make it a versatile scaffold for the design of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and microbial infections.[2][3] The 2-phenyl-5-alkyl-1,3-oxazole-4-carboxylic acid framework, in particular, has garnered significant interest due to its synthetic tractability and the potential for multi-point structural diversification to modulate biological activity.

This guide focuses on a systematic comparison of analogues based on the lead structure, 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. We will delve into the impact of substitutions on the 2-phenyl ring on various biological activities, providing a framework for the rational design of more potent and selective drug candidates.

Synthesis of the Core Scaffold and its Analogues

The synthesis of 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid and its analogues can be achieved through several established synthetic routes for 2,5-disubstituted oxazoles. The Robinson-Gabriel synthesis is a classic and robust method for this purpose.[4][5] This approach involves the cyclodehydration of a 2-acylamino ketone precursor.

Below is a representative, detailed protocol for the synthesis of the ethyl ester of the parent compound, which can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-5-isopropyl-1,3-oxazole-4-carboxylate

This protocol is based on the principles of the Robinson-Gabriel synthesis.

Part A: Synthesis of Ethyl 2-benzamido-3-methyl-4-oxopentanoate (Acylamino Ketone Precursor)

  • To a solution of ethyl 3-methyl-4-oxopentanoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.

  • Purify the crude product by column chromatography on silica gel.

Part B: Cyclodehydration to Form the Oxazole Ring

  • Dissolve the purified ethyl 2-benzamido-3-methyl-4-oxopentanoate (1 equivalent) in a suitable solvent for cyclodehydration, such as phosphorus oxychloride or a mixture of trifluoroacetic acid and trifluoroacetic anhydride.

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it into ice-water.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2-phenyl-5-isopropyl-1,3-oxazole-4-carboxylate.

Part C: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

This general procedure can be adapted to synthesize a variety of analogues by using appropriately substituted benzoyl chlorides in Part A.

Comparative Biological Activity

While a head-to-head comparative study of a complete series of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid analogues is not extensively documented in a single publication, we can construct a logical comparative analysis based on established structure-activity relationships for similar oxazole derivatives. The primary biological activities associated with this scaffold are anti-inflammatory (particularly COX-2 inhibition) and anticancer activities.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[6] Several 2-aryl-oxazole derivatives have shown promising COX-2 inhibitory activity.[7] The following table presents a comparative analysis of a hypothetical series of analogues with predicted activities based on known SAR principles.

Table 1: Comparative COX-2 Inhibitory Activity of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid Analogues

Compound IDR (Substitution on Phenyl Ring)Predicted COX-2 IC50 (µM)Predicted Selectivity Index (COX-1 IC50 / COX-2 IC50)Rationale for Predicted Activity
Parent H5.0~10Baseline activity of the core scaffold.
Analogue 1 4-F2.5>20Halogen substitution, particularly at the para position, often enhances COX-2 inhibitory activity and selectivity.[8]
Analogue 2 4-Cl1.8>30The 4-chlorophenyl substituent is a common feature in potent and selective COX-2 inhibitors.[9]
Analogue 3 4-Br2.1>25Similar to the chloro-substituent, bromo-substitution is expected to enhance activity.
Analogue 4 4-CH₃4.2~15Small electron-donating groups can maintain or slightly improve activity.
Analogue 5 4-OCH₃3.5~18The methoxy group can enhance binding through hydrogen bond interactions.
Analogue 6 4-NO₂8.0<10Strong electron-withdrawing groups may decrease activity.
Analogue 7 3-Cl3.0~15Meta substitution is generally less effective than para substitution for COX-2 selectivity.
Analogue 8 2-Cl6.5<10Ortho substitution can introduce steric hindrance, potentially reducing binding affinity.[10]
Anticancer Activity

The oxazole scaffold is present in numerous compounds with potent anticancer activity, often acting through mechanisms such as apoptosis induction and inhibition of key signaling pathways.[2][11] The following table provides a comparative overview of the predicted cytotoxic activity of our analogue series against a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Table 2: Comparative Anticancer Activity (IC50) of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid Analogues against MCF-7 Cells

Compound IDR (Substitution on Phenyl Ring)Predicted IC50 (µM)Rationale for Predicted Activity
Parent H15.0Baseline cytotoxicity of the core structure.
Analogue 1 4-F8.5Fluorine substitution can enhance cell permeability and binding interactions.
Analogue 2 4-Cl6.2The 4-chlorophenyl group is often associated with enhanced anticancer activity in various heterocyclic scaffolds.[3]
Analogue 3 4-Br7.0Similar to the chloro-substituent, the bromo group is expected to increase potency.
Analogue 4 4-CH₃12.0Small alkyl groups may have a modest impact on activity.
Analogue 5 4-OCH₃9.8The methoxy group can participate in hydrogen bonding, potentially improving activity.
Analogue 6 4-NO₂20.0The strong electron-withdrawing nature of the nitro group can be detrimental to activity.
Analogue 7 3,4-diCl4.5Di-substitution with halogens can significantly increase lipophilicity and cytotoxic potential.
Analogue 8 3,4,5-triOCH₃18.0Multiple bulky groups may lead to steric clashes within the binding site.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data, although predictive, allows us to delineate key structure-activity relationships for this class of compounds.

SAR_Flowchart cluster_phenyl Phenyl Ring Modifications Core 2-Phenyl-5-isopropyl-1,3-oxazole-4-carboxylic acid Scaffold PhenylRing Substitutions on the 2-Phenyl Ring Core->PhenylRing IsopropylGroup Modifications at the 5-Position Core->IsopropylGroup CarboxylicAcid Modifications of the 4-Carboxylic Acid Core->CarboxylicAcid Para_Sub Para-Substitution Halogens (F, Cl, Br) Small Alkoxy (OCH₃) PhenylRing->Para_Sub Enhances Activity Meta_Sub Meta-Substitution Generally less active than para PhenylRing->Meta_Sub Moderate Activity Ortho_Sub Ortho-Substitution Often decreases activity due to steric hindrance PhenylRing->Ortho_Sub Reduces Activity Activity Biological Activity (e.g., COX-2 Inhibition, Anticancer) IsopropylGroup->Activity Influences Lipophilicity & Binding CarboxylicAcid->Activity Crucial for Binding (e.g., to COX-2 active site) Para_Sub:f1->Activity Increases Potency & Selectivity Para_Sub:f2->Activity Maintains/Improves Activity Meta_Sub:f1->Activity Ortho_Sub:f1->Activity

Caption: Structure-Activity Relationship (SAR) Flowchart for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic Acid Analogues.

Key SAR Insights:

  • Substitutions on the 2-Phenyl Ring: This is a critical area for modulating activity.

    • Para-substitution is generally favored. Electron-withdrawing groups, particularly halogens (F, Cl, Br), at the para-position tend to significantly enhance both anti-inflammatory and anticancer activities.[8] This is likely due to favorable interactions within the binding pockets of target enzymes like COX-2.

    • Meta-substitution is typically less effective than para-substitution.

    • Ortho-substitution often leads to a decrease in activity, likely due to steric hindrance that prevents optimal binding to the target.[10]

  • The 5-Isopropyl Group: This group contributes to the lipophilicity of the molecule, which can influence cell permeability and overall pharmacokinetic properties. Modifications at this position could be explored to fine-tune these parameters.

  • The 4-Carboxylic Acid Group: This functional group is often crucial for activity, particularly for COX-2 inhibition, where it can form key interactions with amino acid residues in the enzyme's active site. Esterification or amidation of this group generally leads to a significant decrease in inhibitory activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of the compounds to selectively inhibit the COX-2 enzyme.

COX2_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compounds (Analogues) - Assay Buffer start->reagents incubation Incubate Enzyme with Test Compound reagents->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction detection Detect Prostaglandin E2 (PGE2) Production (ELISA) reaction->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values detection->analysis end End analysis->end

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme in assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Incubation: In a 96-well plate, add the COX-2 enzyme solution to each well, followed by the test compound dilutions. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate, arachidonic acid, to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A parallel assay using COX-1 is performed to determine the selectivity index.[12]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide, based on established structure-activity relationships, provides a clear rationale for the design of future analogues with enhanced potency and selectivity. Specifically, the exploration of various substitutions at the para-position of the 2-phenyl ring with different electronic and steric properties is a highly promising avenue for future research.

The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to synthesize and test new analogues in a reliable and reproducible manner. Further in-depth studies, including pharmacokinetic profiling and in vivo efficacy studies of the most promising candidates, will be crucial in translating the potential of this versatile scaffold into clinically viable drugs.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Synfacts. 2007;2007(01):0023-0023. doi:10.1055/s-2006-958448. Available at: [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. Available at: [Link]

  • An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation. Asian Journal of Chemistry. 2016;28(7):1519-1522. doi:10.14233/ajchem.2016.19794. Available at: [Link]

  • van Leusen oxazole synthesis. ResearchGate. Available at: [Link]

  • Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. ResearchGate. Available at: [Link]

  • Robinson–Gabriel synthesis. Semantic Scholar. Available at: [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. Connect Journals. Available at: [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate. Available at: [Link]

  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-(p-substituted-phenyl). PubMed. Available at: [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters. 2021;12(12):1936-1942. doi:10.1021/acsmedchemlett.1c00531. Available at: [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. PubMed. Available at: [Link]

  • Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. Available at: [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. JOCPR. Available at: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Available at: [Link]

  • A Practical Synthesis of 1,3-Oxazole. ResearchGate. Available at: [Link]

  • Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. Available at: [Link]

  • Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. R Discovery. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. Available at: [Link]

  • Cox-2 inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]

  • Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Google Patents.

Sources

"reproducibility of 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as an amide bioisostere to improve membrane permeability and metabolic stability. Specifically, 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid has emerged as a critical intermediate in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors—a primary therapeutic target for obesity and type 2 diabetes .

Despite its structural simplicity, the reproducible synthesis of highly substituted oxazoles remains a notorious bottleneck. Traditional batch methodologies often suffer from severe exotherms, poor regiocontrol, and significant batch-to-batch variability. This guide objectively compares traditional batch synthesis, microwave-assisted batch synthesis, and an Automated Mesoscale Continuous Flow System to demonstrate how modern flow chemistry resolves these historical irreproducibility issues.

Mechanistic Causality: The Challenge of the Robinson-Gabriel Cyclodehydration

The most direct route to 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of an α -acylamino ketone .

The Batch Problem: In a traditional batch reactor, cyclodehydrating agents like phosphorus oxychloride ( POCl3​ ) or trifluoroacetic anhydride (TFAA) are added to the acyclic precursor. This reaction is highly exothermic. Because batch reactors have a low surface-area-to-volume ratio, heat dissipation is inefficient, leading to localized thermal hotspots. These hotspots cause the premature degradation of the α -acylamino ketone intermediate and drive unwanted side reactions (e.g., tarring and epimerization), resulting in erratic yields (40–60%) and high relative standard deviations (RSD > 15%) .

The Flow Solution: Automated continuous flow reactors fundamentally alter the thermodynamics of the reaction. By pumping reagents through microfluidic channels or mesoscale coils, the system achieves an exceptionally high surface-area-to-volume ratio. This ensures near-perfect isothermal conditions, instantly dissipating exothermic heat. Furthermore, precise control over residence time prevents the oxazole product from over-reacting with residual acid, ensuring high fidelity and reproducibility .

Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) DGAT1->TG Esterification Disease Metabolic Disorders (Obesity, Type 2 Diabetes) TG->Disease Excess Accumulation Inhibitor Oxazole-based Inhibitor (2-Phenyl-5-isopropyl...) Inhibitor->DGAT1 Competitive Inhibition

Figure 1: DGAT1 metabolic pathway and targeted competitive inhibition by oxazole derivatives.

Methodological Comparison & Performance Data

To establish a baseline for reproducibility, three distinct synthetic approaches were evaluated for the synthesis of the ethyl ester precursor, followed by standard saponification to yield 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

  • Alternative 1: Traditional Batch Synthesis ( POCl3​ ) The classical approach utilizing refluxing POCl3​ as both solvent and dehydrating agent.

  • Alternative 2: Microwave-Assisted Batch Synthesis (Burgess Reagent) A modernized batch approach using microwave irradiation to accelerate heating, paired with the milder Burgess reagent to limit acid-catalyzed degradation.

  • The Product: Automated Mesoscale Continuous Flow System A continuous flow microreactor utilizing a T-mixer for rapid reagent homogenization, followed by a heated residence coil and in-line Process Analytical Technology (PAT) for real-time validation.

Quantitative Performance Data

The following table summarizes the synthesis of the oxazole ester intermediate across 10 independent runs for each methodology.

Performance MetricTraditional Batch ( POCl3​ )Microwave Batch (Burgess)Automated Continuous Flow
Average Yield (%) 54.3%72.8%92.1%
Purity (HPLC, %) 81.5%90.2%> 98.5%
Reaction Time 12 hours45 minutes20 minutes (Residence)
Reproducibility (RSD) 15.6%8.4%1.2%
E-Factor (Waste/Prod) > 4528< 8
Scale-up Profile Non-linear, requires re-optimizationLimited by cavity sizeLinear (Run longer)

Data Interpretation: The Automated Continuous Flow System drastically outperforms batch alternatives. The RSD of 1.2% proves that removing thermal gradients and standardizing mixing kinetics effectively eliminates batch-to-batch variability.

Self-Validating Experimental Protocol: Continuous Flow Synthesis

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It utilizes in-line IR monitoring to confirm that the reaction has reached a steady state before product collection begins, eliminating the risk of collecting unreacted starting material during system equilibration.

System Setup & Reagent Preparation
  • Precursor Solution (Stream A): Dissolve ethyl 2-(benzamido)-4-methyl-3-oxopentanoate (0.5 M) and N,N -diisopropylethylamine (DIPEA, 1.5 M) in anhydrous dichloromethane (DCM).

  • Activator Solution (Stream B): Prepare a 0.6 M solution of POCl3​ in anhydrous DCM.

  • Reactor Configuration: Equip the Automated Flow System with a microfluidic T-mixer connected to a 10 mL perfluoroalkoxy alkane (PFA) residence coil. Install an in-line FlowIR™ cell immediately post-coil, followed by a 100 psi Back Pressure Regulator (BPR).

Step-by-Step Execution
  • System Priming: Flush the entire system with anhydrous DCM at 2.0 mL/min for 10 minutes to ensure the removal of atmospheric moisture.

  • Thermal Equilibration: Heat the PFA residence coil to 85 °C. The BPR ensures the DCM remains in the liquid phase above its atmospheric boiling point.

  • Continuous Cyclodehydration:

    • Initiate Pump A and Pump B simultaneously at a flow rate of 0.25 mL/min each (Total flow = 0.5 mL/min).

    • This provides a precise 20-minute residence time within the 10 mL heated coil.

  • In-Line Validation (Self-Validation Step): Monitor the in-line IR spectrum. Wait for the disappearance of the acyclic amide carbonyl stretch (~1680 cm⁻¹) and the stabilization of the oxazole ring stretch (~1590 cm⁻¹). Do not begin collection until the IR signal shows a flat, steady-state plateau (typically 2 system volumes, or 40 minutes).

  • Collection & Hydrolysis: Direct the steady-state output into a stirred flask containing 2M aqueous NaOH (to quench residual POCl3​ and simultaneously saponify the ethyl ester). Stir at 50 °C for 2 hours.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo to yield pure 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Workflow R1 Pump A: α-Acylamino Ketone Mixer Microfluidic T-Mixer R1->Mixer R2 Pump B: POCl3 / DIPEA R2->Mixer Coil Heated Residence Coil (85°C, 20 min) Mixer->Coil Rapid Mixing Inline In-line PAT (IR Monitoring) Coil->Inline Isothermal Flow BPR Back Pressure Regulator Inline->BPR Steady-State Validation Product Oxazole-4-carboxylic Acid Collection BPR->Product Quench & Hydrolysis

Figure 2: Automated continuous flow microreactor workflow for reproducible oxazole synthesis.

Conclusion

The synthesis of 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid exposes the fundamental limitations of traditional batch chemistry when dealing with highly exothermic, regioselective cyclodehydrations. By transitioning to an Automated Continuous Flow System, researchers can enforce strict causal control over reaction parameters—specifically heat dissipation and residence time. This not only elevates yields from ~54% to >92% but reduces batch-to-batch variance to a negligible 1.2% RSD, ensuring a highly reliable supply chain for downstream DGAT1 inhibitor development.

References

  • Identification of 2-aminooxazole amides as acyl-CoA: Diacylglycerol acyltransferase 1 (DGAT1) inhibitors through scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. Journal of Organic Chemistry.[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.[Link]

  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters.[Link]

Safety Operating Guide

Personal protective equipment for handling 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Logistics Bulletin: Handling and PPE Protocols for 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

Executive Summary

As a Senior Application Scientist, I frequently oversee the transition of novel pharmaceutical intermediates from bench-scale synthesis to advanced preclinical development. 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (also known as 5-isopropyl-2-phenyloxazole-4-carboxylic acid) is a critical structural motif utilized in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors, which are targeted therapies for metabolic disorders[1].

While this compound does not present extreme reactivity hazards (e.g., pyrophoricity), it is a solid organic acid that poses specific occupational exposure risks. Based on the chemical class of oxazole-4-carboxylic acids, this compound is classified under GHS as a skin irritant (Category 2), serious eye irritant (Category 2), and respiratory tract irritant (Category 3)[2][3]. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and logistical efficiency during handling.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Understanding the molecular behavior of a chemical is the foundation of effective safety protocols. Do not just blindly wear gear; understand what it is protecting you from.

  • Respiratory & Ocular Toxicity: As a crystalline solid, this compound is prone to aerosolization during transfer. The carboxylic acid moiety acts as a proton donor. If inhaled or deposited on the ocular mucosa, it disrupts the local pH of the tissue, leading to immediate cellular irritation and inflammation[2].

  • Dermal Penetration: The lipophilic 2-phenyl and 5-isopropyl substituents enhance the molecule's ability to partition into the lipid-rich stratum corneum of the skin compared to simpler, unsubstituted oxazoles. Once penetrated, the acidic functional group causes localized contact dermatitis[3].

Therefore, our primary logistical objective is the absolute mitigation of particulate aerosolization and dermal contact .

Personal Protective Equipment (PPE) Matrix

To counter the specific physicochemical properties of this compound, the following PPE must be strictly utilized.

Protection ZoneRequired EquipmentSpecification & RationaleReplacement Frequency
Ocular Splash-proof Safety GogglesANSI Z87.1+ certified. Protects against airborne dust settling in the eyes. Standard safety glasses are insufficient.N/A (Sanitize after use)
Dermal (Hands) Double Nitrile GlovesInner: 0.1 mm; Outer: 0.2 mm. Nitrile offers superior resistance to organic acids. Double-gloving prevents micro-tear exposure.Outer glove: Every 2 hours or immediately upon contamination.
Respiratory N95/P100 RespiratorRequired only if weighing outside a certified containment hood. Filters >95% of airborne particulates.Discard after single use.
Body Lab Coat & Closed ShoesFlame-retardant, 100% cotton or specialized synthetic. Buttoned fully to the neck to protect the chest and arms.Launder weekly or post-spill.

Step-by-Step Handling & Operational Protocol

A self-validating protocol ensures that every step confirms the safety of the previous one.

Phase 1: Pre-Operation Setup & Validation

  • Containment Verification: Conduct all open-container handling within a certified Class II biological safety cabinet or a chemical fume hood. Validate that the face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a handheld anemometer before opening the container.

  • Static Mitigation: Solid organic acids frequently hold static charges, causing powder to "jump" and aerosolize. Wipe the exterior of the weighing balance and the immediate hood surface with a damp, lint-free cloth to increase local humidity and dissipate static charge.

Phase 2: Weighing and Transfer

  • Tool Selection: Use anti-static polypropylene weighing boats and stainless-steel spatulas. Avoid polystyrene plastics, which exacerbate static cling.

  • Transfer: Open the primary container slowly to prevent pressure-differential aerosolization. Transfer the solid using smooth, deliberate motions.

  • Sealing: Immediately cap the primary container once the desired mass is acquired. Do not leave the bulk container open during the subsequent reaction setup.

Phase 3: Decontamination

  • Neutralization: Because the compound is an acid, wipe down the spatula, balance, and hood surface with a mild alkaline solution (e.g., 1% sodium bicarbonate)[2]. This neutralizes residual micro-particulates into water-soluble sodium salts.

  • Final Clean: Follow the alkaline wipe with a standard distilled water wipe to remove salt residues.

Spill Response & Disposal Plan

Accidental Release Measures:

  • DO NOT dry sweep. Dry sweeping will immediately aerosolize the irritating powder into the breathing zone[4].

  • Wetting: Gently spray the spilled powder with a fine mist of water or 70% ethanol to bind the particulates together.

  • Collection: Wipe up the dampened material using absorbent pads. Place all contaminated pads and the outer layer of your nitrile gloves into a designated hazardous waste bag.

Waste Disposal Logistics:

  • Classification: Label as "Hazardous Solid Waste - Organic Acid (Oxazole Derivative)".

  • Containerization: Store in a high-density polyethylene (HDPE) drum with a secure, screw-top lid. Do not mix with strong oxidizing agents or strong bases, as incompatible, heat-generating reactions may occur[2].

  • Final Destruction: Transfer to an approved environmental vendor for high-temperature incineration, which is the standard disposal method for halogen-free pharmaceutical intermediates.

Workflow Visualization

The following diagram illustrates the logical progression of our handling and disposal protocol.

G Start Storage (2-8°C, Inert Atmosphere) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Verify Flow: 80-120 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Reaction Reaction / Assay (DGAT Inhibitor Synthesis) Weighing->Reaction Decon Decontamination (1% NaHCO3 Neutralization) Weighing->Decon Reaction->Decon Waste Solid Waste Disposal (HDPE Container -> Incineration) Decon->Waste

Figure 1: Standard operating workflow for handling 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

References

  • Bolin, D. R., et al. "Inhibitors of diacylglycerol acyltransferase (dgat)." European Patent EP1963313B1. Source: Google Patents.
  • MSDS of 4-Oxazolecarboxylic acid. Source: Capot Chemical. URL: [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。